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Copper(ii)methoxide

Cat. No.: B12061249
M. Wt: 127.63 g/mol
InChI Key: QFYBRRIPNPVECS-UHFFFAOYSA-N
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Description

First reported to be synthesized and isolated in a pure form in 1965, initial studies of Copper(II) methoxide (B1231860) characterized it through elemental analysis and infrared spectroscopy. daneshyari.com Early research proposed a polymeric structure due to its low volatility and unusual insolubility in organic solvents. daneshyari.com Subsequent research has expanded upon this foundational work, employing advanced analytical techniques to fully elucidate its structure and explore its chemical potential.

Table 1: Physicochemical Properties of Copper(II) Methoxide

Property Value
Chemical Formula C₂H₆CuO₂ or Cu(OCH₃)₂
Molecular Weight 125.61 g/mol prochemonline.comevitachem.com
Appearance Blue-green powder prochemonline.comevitachem.comamericanelements.com
CAS Number 1184-54-9 prochemonline.comnih.govthermofisher.com
Melting Point 206 °C (decomposes) prochemonline.comamericanelements.comchemicalbook.com
Solubility Reacts and decomposes in water and acid prochemonline.com

The significance of Copper(II) methoxide in inorganic chemistry is multifaceted, stemming from its unique structural characteristics and its role as a precursor and intermediate in the synthesis of other inorganic complexes.

Structural Chemistry: A pivotal breakthrough in understanding this compound was its definitive structural characterization by single-crystal X-ray diffraction. This analysis revealed that Copper(II) methoxide possesses a novel, infinite one-dimensional chain structure. daneshyari.comresearchgate.net In this coordination polymer, copper atoms are in a distorted square planar coordination environment and are linked by bridging methoxide ligands. daneshyari.comresearchgate.net This polymeric nature explains its previously observed low solubility and volatility. daneshyari.com Further research has explored the synthesis of methoxide-bridged Cu(II) dimers and chains with various N-heterocyclic ligands, investigating the magnetic properties of these structures. tandfonline.com

Synthesis and Reactivity: Various methods for the synthesis of Copper(II) methoxide have been developed. An early method involved the reaction of lithium methoxide with Copper(II) chloride (CuCl₂) in methanol (B129727), achieving a high yield. daneshyari.com Another approach involves the reaction of sodium methoxide (NaOMe) with CuBr₂ in methanol. daneshyari.com A more direct and milder solventothermal method uses the reaction of copper(II) acetate (B1210297) monohydrate and methanol, which is essentially quantitative. daneshyari.comresearchgate.net

Its reactivity is also of significant interest. For instance, treatment of N₃S(thioether)-ligated copper(II) methoxide complexes with excess water leads to the clean formation of mononuclear copper(II) hydroxide (B78521) complexes. thermofisher.comchemicalbook.comcore.ac.uk This highlights its utility as a chemical intermediate. Studies have also examined the magnetic properties of methoxide-bridged copper(II) compounds, revealing strong antiferromagnetic interactions between the copper centers. tandfonline.com

The influence of Copper(II) methoxide extends beyond traditional inorganic chemistry, finding applications and relevance in catalysis and organic synthesis.

Catalysis and Organic Synthesis: Copper(II) methoxide serves as a valuable precursor and intermediate in various catalytic processes. It has been identified as an intermediate species within a zeolite framework during the CuY-catalyzed oxidative carbonylation of methanol to produce dimethyl carbonate. daneshyari.com Its reactivity is harnessed in the synthesis of a range of organic molecules. For example, it can act as a precursor for creating other Copper(II) complexes with biologically relevant ligands, such as in the synthesis of Copper(II) ascorbate (B8700270). evitachem.com

Furthermore, its application in cross-coupling reactions is an area of active research. Kinetic and spectroscopic studies suggest that in certain copper-catalyzed reactions, a methoxide-bridge mediates the transmetalation step from a boronate to a cationic Cu(II) species. researchgate.net Patented synthesis methods describe the reaction of copper methoxide with R-diketimine in solvents like methanol or THF to produce copper bis-ketiminate compounds. google.com Although commercially purchased copper methoxide resulted in long reaction times, generating it in situ from copper halide and sodium methoxide significantly improved reaction speed and efficiency. google.com This demonstrates its role in facilitating the synthesis of complex organometallic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8CuO2 B12061249 Copper(ii)methoxide

Properties

Molecular Formula

C2H8CuO2

Molecular Weight

127.63 g/mol

IUPAC Name

copper;methanol

InChI

InChI=1S/2CH4O.Cu/c2*1-2;/h2*2H,1H3;

InChI Key

QFYBRRIPNPVECS-UHFFFAOYSA-N

Canonical SMILES

CO.CO.[Cu]

Origin of Product

United States

Synthetic Methodologies for Copper Ii Methoxide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods focus on the formation of the copper(II) methoxide (B1231860) compound itself, often as a solid-state material. These techniques range from reactions under high temperature and pressure to simple metathesis reactions in alcoholic solutions.

Solventothermal Techniques

Solventothermal synthesis offers a direct route to crystalline copper(II) methoxide by reacting common copper salts with methanol (B129727) under elevated temperature and pressure. A notable method involves the reaction of copper(II) acetate (B1210297) monohydrate with methanol. daneshyari.com This process is typically carried out under fairly mild solventothermal conditions and is significant because it allows for the formation of single crystals, enabling definitive structural characterization by X-ray diffraction. daneshyari.comresearchgate.net

The reaction is essentially quantitative, with methyl acetate identified as the major byproduct. researchgate.net This technique is advantageous as it does not require stringent inert-atmosphere conditions or the pre-drying of the solvent until the final product isolation stage. daneshyari.com The product obtained through this method was found to possess an infinite one-dimensional chain structure, a novel finding for this coordination polymer. daneshyari.com

Table 1: Solventothermal Synthesis of Copper(II) Methoxide
ParameterDetailsSource(s)
Reactants Copper(II) acetate monohydrate, Methanol daneshyari.com
Conditions Autoclave, 110°C for 3 days sciencemadness.org
Product Crystalline Copper(II) Methoxide daneshyari.comresearchgate.net
Key Finding First structural characterization via single crystal X-ray diffraction, revealing an infinite one-dimensional chain structure. daneshyari.com
Byproduct Methyl acetate researchgate.net

Reactions from Copper(II) Salts and Methanol/Alkoxides

One of the most common and historically significant methods for preparing copper(II) methoxide involves the reaction of a copper(II) halide with an alkali metal alkoxide in methanol. daneshyari.com This metathesis reaction relies on the low solubility of copper(II) methoxide in methanol, which causes it to precipitate from the solution, driving the reaction to completion.

Common variations of this synthesis include:

Reaction with Lithium Methoxide: Anhydrous copper(II) chloride (CuCl₂) is reacted with lithium methoxide (LiOCH₃) in methanol. This yields copper(II) methoxide as a precipitate with a reported yield of 89.5%, while the lithium chloride byproduct remains dissolved in the methanol. daneshyari.com

Reaction with Sodium Methoxide: Similarly, copper(II) bromide (CuBr₂) can be reacted with sodium methoxide (NaOCH₃) in methanol to produce copper(II) methoxide. daneshyari.comresearchgate.net In some applications, copper(II) chloride is used with sodium methoxide to generate copper(II) methoxide in situ for subsequent reactions. google.com

Table 2: Summary of Salt Metathesis Reactions
Copper(II) SaltAlkoxide ReagentSolventByproductProduct StateSource(s)
Copper(II) chloride (CuCl₂)Lithium Methoxide (LiOCH₃)MethanolLithium Chloride (LiCl)Precipitate daneshyari.com
Copper(II) bromide (CuBr₂)Sodium Methoxide (NaOCH₃)MethanolSodium Bromide (NaBr)Precipitate daneshyari.comresearchgate.net
Copper(II) chloride (CuCl₂)Sodium Methoxide (NaOCH₃)MethanolSodium Chloride (NaCl)Suspension (in situ) google.com

Preparation of High-Purity Variants

The synthesis of high-purity copper(II) alkoxides is crucial for applications such as the preparation of superconducting ceramics, where impurities like chlorides can be detrimental. google.com The standard method using copper(II) chloride can lead to contamination of the final product with entrained lithium chloride or unreacted cupric chloride. google.com

A method to produce high-purity, chloride-free copper(II) methoxide involves the use of anhydrous copper(II) fluoride (B91410) as the starting salt. google.com The key steps of this process are:

An alkali metal (typically lithium for safety) is reacted with anhydrous, deoxygenated methanol to form a lithium methoxide solution, which is then filtered. google.com

Anhydrous copper(II) fluoride is added to the lithium methoxide solution. The mixture is heated to facilitate the formation of copper(II) methoxide and lithium fluoride, both of which are precipitates. google.com

To separate the desired product, anhydrous ammonia (B1221849) is passed through the solution. The ammonia selectively forms a soluble ammoniacal copper(II) methoxide complex, leaving the lithium fluoride and any unreacted copper(II) fluoride as insoluble solids. google.comepo.org

The solution is filtered to remove the solid impurities. google.com

Finally, the ammonia and methanol are removed from the filtrate by evaporation in vacuo, causing the high-purity, blue-grey copper(II) methoxide powder to precipitate. google.com

Synthesis of Copper(II) Methoxide-Containing Coordination Complexes

Copper(II) methoxide can act as a ligand in more complex coordination compounds. These syntheses often involve stabilizing the copper(II) center with multidentate ligands.

Ligand-Exchange Reactions with Iminopyrroles

Detailed research findings specifically describing the synthesis of copper(II) methoxide-containing coordination complexes through ligand-exchange reactions with iminopyrroles were not prominently available in the reviewed literature. This specific synthetic transformation, where a methoxide ligand is displaced by an iminopyrrole, remains a specialized area of inquiry.

Mononuclear N₃S(thioether)-Ligated Systems

Novel mononuclear copper(II) methoxide complexes have been successfully synthesized and characterized using N₃S(thioether) chelate ligands. acs.orgnih.govmarquette.edu These systems are significant as mononuclear copper(II) complexes with a terminal, unidentate alkoxide ligand are relatively rare. acs.org

The synthesis is achieved by treating an N₃S(thioether) ligand with equimolar amounts of a copper(II) salt, such as copper(II) perchlorate (B79767) hexahydrate (Cu(ClO₄)₂·6H₂O), and a methoxide source in dry methanol. researchgate.net This procedure has yielded distinct complexes, including [(pbnpa)Cu-OCH₃]ClO₄ (1) and [(ebnpa)Cu-OCH₃]ClO₄ (2). researchgate.net

The geometry of the resulting complex is highly dependent on the specific N₃S ligand used. For instance, complex 1 exhibits a nearly perfect square pyramidal geometry, whereas complex 2 adopts a distorted trigonal bipyramidal geometry. researchgate.net This structural variance also influences the copper-sulfur bond distance, which is significantly shorter in the trigonal bipyramidal complex, indicating a stronger Cu-S interaction. acs.org

Table 3: Research Findings for N₃S(thioether)-Ligated Copper(II) Methoxide Complexes
ComplexLigandGeometryCu-S Bond Length (Å)Source(s)
[(pbnpa)Cu-OCH₃]ClO₄ pbnpaSquare Pyramidal2.704(1) researchgate.netacs.org
[(ebnpa)Cu-OCH₃]ClO₄ ebnpaDistorted Trigonal Bipyramidal~2.41 (calculated from ~0.29 Å shorter than in complex 1) researchgate.netacs.org

Formation of Polynuclear Copper(II) Methoxide Complexes

The ability of the methoxide ion (CH₃O⁻) to act as a bridging ligand is fundamental to the formation of polynuclear copper(II) complexes. These structures can range from simple dimers to extended one-dimensional chains. The synthesis of these complexes often involves the reaction of a copper(II) salt with a source of methoxide in the presence of N-heterocyclic ligands, which occupy the remaining coordination sites on the copper centers.

Three notable examples of methoxide-bridged Cu(II) compounds have been synthesized and characterized through single-crystal X-ray diffraction and variable temperature magnetic measurements. tandfonline.com These syntheses highlight how the choice of the N-heterocyclic ligand can direct the final structure. tandfonline.com

Tetrakis(2-methylpyrazine)di(μ-methoxy)diperchloratodicopper(II) (1): A dimeric complex formed with the 2-methylpyrazine (B48319) ligand.

Tetrakis(2-amino-5-iodopyridine)dibromide-di-μ-methoxydicopper(II) tetramethanol (2): A dimeric complex synthesized using 2-amino-5-iodopyridine. tandfonline.com

catena[(2-amino-5-methylpyridine)μ-bromido-μ-methoxycopper(II) (3): This compound features dimers that are further linked by semi-coordinated Cu(II)/Br interactions, forming an alternating chain motif. tandfonline.com

All three of these polynuclear complexes crystallize in the triclinic space group P-1 and exhibit strong antiferromagnetic interactions between the copper centers, a characteristic feature of methoxide-bridged Cu(II) systems. tandfonline.com The design of such complexes is a key area of research, as the magnetic properties are closely linked to the geometric parameters of the Cu-O-Cu bridge. tandfonline.comniscpr.res.in The synthesis of polynuclear copper complexes can also be achieved using other bridging ligands like pyridylbis(phenols) or dicarboxylates, demonstrating the modular approach to constructing these advanced materials. nih.govresearchgate.net

Table 1: Examples of Polynuclear Copper(II) Methoxide Complexes This table is interactive. You can sort and filter the data.

Compound Name Ligand(s) Structural Motif Magnetic Property
Tetrakis(2-methylpyrazine)di(μ-methoxy)diperchloratodicopper(II) 2-methylpyrazine, Methoxide, Perchlorate Dimer Strong Antiferromagnetic Interaction
Tetrakis(2-amino-5-iodopyridine)dibromide-di-μ-methoxydicopper(II) 2-amino-5-iodopyridine, Methoxide, Bromide Dimer Strong Antiferromagnetic Interaction
catena[(2-amino-5-methylpyridine)μ-bromido-μ-methoxycopper(II)] 2-amino-5-methylpyridine, Methoxide, Bromide 1D Chain Strong Antiferromagnetic Interaction

Synthesis of Copper(II) Carboxylates and Related Precursors

Copper(II) carboxylates are important precursors for the synthesis of copper(II) methoxide. researchgate.netdaneshyari.com The transformation of a carboxylate ligand to a methoxide ligand can be achieved through various synthetic routes, most notably through solventothermal methods.

A direct and essentially quantitative conversion of copper(II) acetate monohydrate to copper(II) methoxide can be accomplished under mild solventothermal conditions. researchgate.netdaneshyari.com In this process, copper(II) acetate monohydrate is reacted directly with methanol, which serves as both the solvent and the reactant. researchgate.netdaneshyari.com The reaction yields copper(II) methoxide as the main product and methyl acetate as a byproduct. researchgate.netdaneshyari.com This method is significant because it provides a straightforward pathway to pure, crystalline copper(II) methoxide, which was structurally characterized for the first time as an infinite one-dimensional chain structure. researchgate.netdaneshyari.com

The synthesis of the copper(II) carboxylate precursors themselves is versatile. bu.edu.eg Common methods include:

Reaction of basic copper(II) carbonate with a carboxylic acid. bu.edu.eg

Reaction of a sodium salt of a carboxylic acid with copper(II) sulfate. bu.edu.eg

Reaction of copper(II) acetate with a different carboxylic acid in an ethanol-water solution. bu.edu.eg

The choice of method often depends on the solubility of the carboxylic acid and the resulting copper carboxylate. bu.edu.eg These carboxylates, particularly copper(II) acetates, are widely used as starting reagents for a variety of coordination compounds. uab.cat Heteroleptic Cu(II) carboxylates, which include an additional nitrogen donor co-ligand, have also been synthesized and characterized, showcasing the structural diversity achievable from these precursors. nih.gov

Formation of Cu(II)-Ascorbate Complexes

Copper(II) methoxide serves as a valuable starting material for the synthesis of other important copper complexes. A notable example is the formation of a stable Cu(II)-ascorbate complex. researchgate.netresearchgate.net This reaction is performed by treating copper(II) methoxide with L-ascorbic acid. researchgate.netresearchgate.net

The synthesis is conducted in dichloromethane (B109758) (CH₂Cl₂) under strictly anaerobic conditions to prevent redox reactions. researchgate.netresearchgate.net The presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) is also required. researchgate.netresearchgate.net Spectroscopic data suggest that the resulting product is a polymeric complex where the Cu(II) ion is chelated by the enolic oxygen atoms of one ascorbate (B8700270) unit and the side-chain alcoholic oxygens of an adjacent unit. researchgate.net This demonstrates a clean conversion where the methoxide group is replaced by the ascorbate ligand without changing the +2 oxidation state of the copper. researchgate.net The study of interactions between copper(II) ions and ascorbic acid is significant, as complex intermediates are known to form rapidly in solution. nih.gov

Derived Synthesis Pathways

Beyond direct synthesis, copper(II) methoxide is involved in several derived synthetic routes, highlighting its role as a reactive intermediate and a building block for more complex structures.

Oxidative Routes from Copper(I) Alkoxides

While the reduction of Cu(II) to Cu(I) is common, the reverse process, the oxidation of a copper(I) alkoxide to a copper(II) alkoxide, represents a key transformation. Copper(I) complexes are known to be highly reactive with molecular oxygen (O₂). acs.orgnih.gov This reactivity can be harnessed to synthesize copper(II) methoxide from a copper(I) precursor.

A general synthetic pathway involves the oxidation of a copper(I) methoxide species. The Cu(I) center in such a compound is susceptible to oxidation, and in the presence of an oxidizing agent like air or hydrogen peroxide, it can be converted to the more stable Cu(II) state. For example, methanol vapor passed over hot copper(II) oxide results in the reduction of the oxide to copper(I) oxide. quora.com Re-introducing oxygen can re-oxidize the copper, indicating the accessibility of both oxidation states. quora.com Similarly, Cu(I) complexes supported by β-diketiminate ligands react readily with O₂ to yield various bis(μ-oxo)dicopper complexes, demonstrating the facile oxidation of Cu(I) to higher oxidation states in the presence of oxygen. acs.orgnih.gov Therefore, a controlled oxidation of a pre-formed copper(I) methoxide solution provides a viable, albeit less common, route to copper(II) methoxide.

Integration into Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Copper-based MOFs are of particular interest due to the varied coordination geometries of the Cu(II) ion. nih.govacs.org Copper(II) methoxide chemistry is implicitly linked to the synthesis of these materials, as the precursors and solvents used often lead to the in situ formation of copper-oxygen bonds that are fundamental to the framework structure.

For instance, the well-known MOF HKUST-1 (also known as MOF-199) is prepared by mixing a copper(II) salt, such as copper nitrate (B79036), with a tricarboxylic acid linker in a solvent like N,N-dimethylformamide (DMF). nist.gov In these syntheses, copper ions react with the oxygen atoms of the carboxylate linkers to form the characteristic paddle-wheel secondary building units. nist.gov The synthesis of other copper MOFs, such as [Cu₂(btec)(OH₂)₄]·2H₂O, involves reacting copper(II) acetate with the organic linker in a water or methanol/water mixture. nih.govacs.org The copper centers in the resulting framework are coordinated by oxygen atoms from the carboxylate linker and water molecules. nih.govacs.org The principles of copper-oxygen bonding established in simple copper(II) methoxide polymers are extended in MOFs to create highly structured, porous networks with applications in catalysis and gas storage. nih.govmdpi.com

Formation of Bis-Diketiminate and Bis-Ketoiminate Copper(II) Compounds

Copper(II) methoxide is an effective precursor for the synthesis of copper(II) bis-diketiminate and bis-ketoiminate compounds. google.com These complexes are synthesized by reacting copper(II) methoxide with the corresponding diketimine or ketoimine ligand. google.com A patent describes a synthetic method where commercially purchased copper(II) methoxide (Cu(OMe)₂) was reacted with an R-diketimine in a solvent such as methanol or THF. google.com However, this direct route was reported to suffer from long reaction times and difficult product isolation. google.com

An improved, more efficient in situ method has been developed. google.com This process involves two main steps:

A copper(II) halide, such as CuCl₂, is dissolved in an anhydrous alcohol like methanol. A solution of a sodium alkoxide (e.g., sodium methoxide, NaOMe) is then added, which reacts to form a suspension of copper(II) methoxide. google.com

A solution of the diketimine or ketoimine ligand in an anhydrous solvent is then immediately added to this suspension. google.com The subsequent reaction yields the desired copper bis-diketiminate or copper bis-ketoiminate compound, which can then be isolated from the final mixture. google.com

This in situ generation of copper(II) methoxide provides a cleaner and more reliable pathway to these important compounds compared to the direct use of pre-formed copper(II) methoxide. google.com

Table 2: In Situ Synthesis of Copper(II) Bis-Ketoiminate Compounds This table is interactive. You can sort and filter the data.

Copper Source Alkoxide Source Ligand Solvent Resulting Compound
CuCl₂ NaOMe N-ethyl-ketoimine Methanol Copper(II) bis(N-ethyl-ketoiminate)
CuCl₂ NaOMe N-isopropyl-ketoimine Methanol Copper(II) bis(N-isopropyl-ketoiminate)
CuCl₂ NaOMe N,N'-diethyl-diketimine Methanol Copper(II) bis(N,N'-diethyl-diketiminate)

Structural Elucidation and Coordination Environment of Copper Ii Methoxide Complexes

Advanced Crystallographic Investigations

Crystallographic studies have been pivotal in revealing the diverse and often complex architectures of copper(II) methoxide (B1231860). These investigations have definitively characterized both simple and intricate structural motifs.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction stands as the most definitive method for the structural characterization of crystalline materials. For copper(II) methoxide, this technique has provided the first and only direct structural evidence of its solid-state form. daneshyari.comresearchgate.net The analysis of a suitable single crystal, obtained through methods such as solventothermal synthesis from copper(II) acetate (B1210297) monohydrate and methanol (B129727), has elucidated the precise bond lengths, angles, and connectivity of the atoms within the crystal lattice. daneshyari.comresearchgate.net

This powerful analytical tool has also been instrumental in characterizing a variety of related copper(II) complexes, including those with different alkoxide or supporting ligands. core.ac.uk For instance, in mononuclear copper(II) methoxide complexes supported by N3S(thioether) chelate ligands, X-ray diffraction revealed detailed geometric parameters and bond distances, such as Cu-O bond lengths that are on the shorter end of the typical range for terminal copper(II) alkoxides. core.ac.uk The precision of single crystal X-ray diffraction allows for the confident determination of molecular structures, from simple mononuclear units to complex polymeric arrangements. mdpi.comcore.ac.uk

Interactive Table: Selected Crystallographic Data for a Copper(II) Methoxide Complex

ParameterValueReference
Crystal SystemMonoclinic daneshyari.com
Space GroupP2₁/c daneshyari.com
a (Å)8.281(2) daneshyari.com
b (Å)10.153(2) daneshyari.com
c (Å)10.485(2) daneshyari.com
β (°)109.91(3) daneshyari.com
V (ų)828.9(3) daneshyari.com

Polymeric and Monomeric Structural Forms

Copper(II) methoxide exhibits structural diversity, existing in both polymeric and monomeric forms depending on the surrounding chemical environment and the nature of any supporting ligands. In its pure, unsolvated state, copper(II) methoxide adopts a polymeric structure. daneshyari.comresearchgate.net This polymeric nature, where individual copper methoxide units are linked together, was suggested by early studies based on its insolubility in organic solvents and has been confirmed by single-crystal X-ray diffraction. daneshyari.comresearchgate.net

Infinite One-Dimensional Chain Structures

A key structural motif identified for copper(II) methoxide is the infinite one-dimensional chain. daneshyari.comresearchgate.net Single-crystal X-ray diffraction has revealed that in the solid state, copper(II) methoxide forms a novel structure consisting of one-dimensional polymeric chains. daneshyari.comresearchgate.net Within these chains, the copper atoms are linked by bridging methoxide ligands. daneshyari.comresearchgate.net Each copper atom in the chain exhibits a distorted square planar coordination environment. daneshyari.comresearchgate.net This chain-like arrangement is a significant finding, as it provides a definitive structural model for this fundamental copper(II) alkoxide. The formation of one-dimensional chains is a common feature in coordination polymers, and similar chain-like structures have been observed in other copper(II) complexes with different bridging ligands. nih.govresearchgate.net

Dinuclear and Tetranuclear Architectures

While pure copper(II) methoxide forms an infinite chain, the introduction of other ligands can lead to the formation of discrete, multinuclear complexes, including dinuclear and tetranuclear architectures. In these structures, two or four copper centers are held together by bridging ligands, which can include the methoxide group itself or other components of the ligand framework. For instance, dinuclear copper(II) complexes have been synthesized where two copper centers are bridged by endogenous alkoxide and phenoxide groups from a macrocyclic ligand. acs.org

The formation of dinuclear copper(II) complexes with bridging alkoxide moieties is a recurring theme in copper coordination chemistry. nih.gov These dinuclear structures are of significant interest as they can exhibit unique magnetic and electronic properties arising from the interactions between the adjacent metal centers. nih.gov While a tetranuclear copper(II) methoxide has not been explicitly detailed, such architectures are known for other copper(II) complexes, often featuring a cubane-like core. acs.org The principles governing the formation of these dinuclear and tetranuclear species are applicable to the potential synthesis of analogous copper(II) methoxide clusters. rsc.org

Spectroscopic Characterization of Coordination Geometries

Spectroscopic methods provide valuable information about the electronic structure and coordination geometry of copper(II) complexes, which is often complementary to the structural data obtained from X-ray diffraction.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species such as copper(II) complexes. It provides detailed information about the electronic ground state and the local coordination environment of the copper(II) ion. For mononuclear copper(II) methoxide complexes supported by N3S(thioether) ligands, EPR analysis has shown a d(x²-y²) electronic ground state, which is characteristic of a square-pyramidal or square-planar geometry. core.ac.uk

The EPR spectra of copper(II) complexes are typically characterized by g-values and hyperfine coupling constants (A-values). For instance, a monomeric hydroxo-Cu(II) species, a close analogue to a methoxide complex, displays a distinct EPR signature with g-values of g = [2.072, 2.072, 2.290] and a copper hyperfine coupling of A = nih.govnih.gov MHz. The inequality g(z) > g(x,y) (or g∥ > g⊥) is a hallmark of a d(x²-y²) ground state. core.ac.uk In some cases, the EPR parameters can also reveal the extent of spin delocalization onto ligand atoms. core.ac.uk The study of dinuclear copper(II) complexes often shows them to be EPR-silent due to strong antiferromagnetic coupling between the two copper(II) centers, a phenomenon that has been observed in related dinuclear systems. nih.govnih.gov

Interactive Table: Representative EPR Spectroscopic Parameters for Copper(II) Complexes

Complex Typeg∥A∥ (MHz)Ground StateReference
Mononuclear Cu(II)-methoxide> g⊥-d(x²-y²) core.ac.uk
Monomeric Hydroxo-Cu(II)2.290410d(x²-y²)

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful tool for probing the electronic structure of copper(II) complexes. The spectra are typically characterized by broad, low-intensity d-d transitions in the visible or near-infrared region and more intense ligand-to-metal charge-transfer (LMCT) bands in the UV region. nih.gov The energy and shape of these bands are highly sensitive to the coordination geometry of the Cu(II) center. nih.gov

For five-coordinate copper(II) complexes, the UV-Vis spectrum can often distinguish between square pyramidal (SP) and trigonal bipyramidal (TBP) geometries. Generally, SP complexes exhibit a broad d-d band in the 590–780 nm range. nih.gov In contrast, TBP complexes are known to display a single d-d band at wavelengths longer than 800 nm, often accompanied by a high-energy shoulder. nih.gov For instance, in some Cu(II) complexes with a square pyramidal geometry, electronic transitions corresponding to ²B₁ → ²A₁ and ²B₁ → ²E₁ are observed around 613 nm and 470 nm, respectively. researchgate.net The weakening of axial bonds can cause electronic absorptions involving z-components to shift to higher energies. researchgate.net

The d-d transition region can sometimes be resolved into multiple overlapping bands. For example, a Cu(II) complex might show d-d transitions that can be decomposed into bands at approximately 586 nm, 658 nm, and 794 nm. researchgate.net The charge transfer bands, which are more intense, are also diagnostic. LMCT transitions in copper(II) complexes with oxygen-donor ligands, analogous to methoxide, can be observed in the 450-600 nm range. nih.govmdpi.com

Coordination GeometryTypical d-d Transition Range (nm)Assigned TransitionsReference
Square Pyramidal (SP)590-780²B₁ → ²A₁ (~613 nm), ²B₁ → ²E₁ (~470 nm) nih.govresearchgate.net
Trigonal Bipyramidal (TBP)> 800Single d-d band with high-energy shoulder nih.gov
General Cu(II)450-800Decomposed bands (e.g., 586, 658, 794 nm) researchgate.net

X-ray Absorption Fine Structure (EXAFS) Spectroscopy

X-ray Absorption Fine Structure (XAFS) spectroscopy is a technique that provides detailed information about the local atomic environment of a specific element, in this case, copper. The XAFS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net XANES can provide information on the oxidation state and coordination geometry, while the EXAFS region yields precise data on bond distances and coordination numbers of the neighboring atoms. researchgate.netnih.gov

For a copper(II) methoxide complex, EXAFS would be employed to determine the precise Cu-O bond lengths and the number of oxygen atoms directly coordinated to the copper center. researchgate.net This is achieved by analyzing the oscillations in the X-ray absorption coefficient past the absorption edge. nih.gov The analysis of EXAFS data has been successfully used to determine the coordination environment of copper(II) ions in various media. For example, in a copper(II) nitrate (B79036) solution in liquid ammonia (B1221849), EXAFS was used to determine an equatorial Cu-N bond distance of 2.00 Å. researchgate.net In studies of copper oxides, EXAFS revealed that Cu-O bond distances in nanoparticles could be shorter than those in the bulk material. rsc.org The first shell bond distances in various copper complexes have been successfully determined from EXAFS data using methods like Fourier transforms of the normalized spectra. researchgate.net

SystemInformation Obtained via EXAFSExample Finding (Bond Distance)Reference
Copper(II) MethoxideCu-O bond length, coordination numberN/A (Hypothetical)
Cu(II) in liquid ammoniaCu-N bond length, coordination numberEquatorial Cu-N = 2.00 Å researchgate.net
CuO NanoparticlesLocal atomic structure around Cu sitesShorter Cu-O distances than bulk CuO rsc.org
CuO/TiO₂ NanocompositesLocal structure of anatase TiO₂ phaseTi-O = 1.98 Å rsc.org

Ligand Field and Geometric Analysis

The d⁹ configuration of Cu(II) makes it susceptible to Jahn-Teller distortions, resulting in a flexible coordination sphere that can readily adopt several geometries. bris.ac.uk The most common coordination numbers are four, five, and six, leading to geometries such as square planar, tetrahedral, square pyramidal, and trigonal bipyramidal, often with significant distortions. bris.ac.uknih.gov

Distorted Square Planar Coordination

Four-coordinate copper(II) complexes typically favor a square planar geometry over a tetrahedral one. bris.ac.uknih.gov This preference is driven by the d⁹ electron configuration. However, ideal square planar geometry is rare, and most complexes exhibit some degree of distortion. researchgate.net This distortion can be a flattening towards a tetrahedral geometry, often quantified by a distortion parameter. mdpi.com In a mixed-valence Cu(I)/Cu(II) alkoxide complex, the central copper(II) atom was found to be in a distorted square-planar configuration, coordinated by four oxygen ligands. researchgate.net The deviation from ideal geometry can be induced by steric interactions between bulky ligands or by crystal packing forces. nih.gov

Square Pyramidal Coordination

Square pyramidal is a common five-coordinate geometry for copper(II) complexes. nih.govnih.gov This geometry can be viewed as a square planar complex with an additional fifth ligand coordinated at an axial position. The geometry of five-coordinate complexes can be described by the Addison parameter, τ, which ranges from 0 for an ideal square pyramid to 1 for an ideal trigonal bipyramid. nih.gov Complexes with τ values close to 0 are described as having distorted square pyramidal geometry. nih.govnih.gov In these structures, the axial bond is typically longer than the four equatorial bonds. For example, in one series of complexes, the apical Cu-N bond distances were found to be around 2.16-2.23 Å, while the basal Cu-N bond lengths varied from 1.95 to 2.09 Å. nih.gov

Trigonal Bipyramidal Geometries

Trigonal bipyramidal (TBP) is the other common five-coordinate geometry for copper(II) complexes. nih.govresearchgate.net This geometry is characterized by τ values approaching 1. nih.govnih.gov The energy barrier between the square pyramidal and trigonal bipyramidal geometries is often small, allowing for the existence of an equilibrium between the two in solution or for intermediate geometries in the solid state. nih.govrsc.org This structural flexibility is a hallmark of copper(II) coordination chemistry. rsc.org Spectroscopically, TBP complexes are distinguished by a characteristic d-d transition at wavelengths greater than 800 nm. nih.gov

GeometryAddison Parameter (τ)Typical UV-Vis d-d Band (nm)Key Structural FeatureReference
Square Pyramidal (SP)~0590-780One long axial bond, four shorter equatorial bonds nih.govnih.gov
Trigonal Bipyramidal (TBP)~1> 800Two axial and three equatorial positions nih.govnih.gov

Tetrahedral Coordination

While square planar is the electronically preferred four-coordinate geometry for Cu(II), tetrahedral coordination can be achieved. bris.ac.uknih.gov This geometry is often enforced by the steric bulk of the ligands, which would cause significant clashes in a planar arrangement. stanford.edu A notable example is the methoxido-copper(II) complex, CuII(TMG₃tach)(OMe), which was synthesized and found to have a four-coordinate geometry. nih.govacs.org This complex is formed by treating a precursor with tetrabutylammonium (B224687) hydroxide (B78521) in methanol. nih.gov The use of the bulky tridentate N₃ ligand, TMG₃tach, is crucial for stabilizing this less common tetrahedral arrangement for a copper(II) center. nih.govacs.org

Influence of Ligand Structure on Coordination

The coordination environment of copper(II) ions in methoxide complexes is highly sensitive to the steric and electronic properties of the supporting ligands. In the absence of other ligands, copper(II) methoxide itself forms a one-dimensional coordination polymer. daneshyari.com In this structure, the copper atoms are in a distorted square planar environment and are linked by bridging methoxide ligands. daneshyari.comresearchgate.net The introduction of ancillary ligands dramatically alters this structure, leading to a wide array of coordination geometries and nuclearities, from mononuclear complexes to polynuclear chains. tandfonline.com

The specific architecture of the ligand dictates the resulting coordination geometry around the copper(II) center. For instance, mononuclear copper(II) methoxide complexes supported by N3S(thioether) chelate ligands demonstrate a clear structure-geometry relationship. core.ac.uk When the ligand is pbnpa, the complex exhibits a nearly perfect square pyramidal geometry (τ = 0.01). core.ac.uk However, substituting the ligand for ebnpa, which has a different thioether substituent, results in a shift towards a distorted trigonal bipyramidal geometry (τ = 0.84). core.ac.uk A similar trend is observed in related copper(II) chloride derivatives of these ligands, underscoring the ligand's control over the coordination sphere. core.ac.uk

Polydentate N,O- and N,N-donor ligands, such as those derived from pyridine (B92270), also induce significant structural variations. mostwiedzy.plnih.govmdpi.com Depending on the specific pyridine derivative and the reaction conditions, copper(II) centers can adopt distorted octahedral or square pyramidal geometries. nih.govmdpi.com For example, a complex with three 2-(hydroxymethyl)pyridine ligands results in a distorted octahedral {CuN₃O₃} coordination environment. nih.govmdpi.com In contrast, a dimeric complex formed with 2-(hydroxyethyl)pyridine features two five-coordinated copper centers with square pyramidal geometries (τ = 0.09) and a {CuN₂O₃} chromophore. nih.gov The use of ancillary ligands can also influence the nuclearity of the complexes, leading to the formation of di-, tri-, and even tetranuclear copper(II) structures from the same dinucleating ligand. nih.gov

The coordination can also be influenced by the presence of co-ligands, such as solvent molecules. In a study of indolobenzazepine-derived ligands, a five-coordinate copper(II) complex with a methanol molecule in the apical position adopted a square-pyramidal geometry (τ₅ = 0.28). acs.org The removal of the methanol resulted in a different coordination environment. acs.org The flexibility of the copper(II) coordination sphere allows for these subtle changes in the ligand framework to manifest as significant structural differences in the resulting complex.

Table 1: Influence of Ligand Structure on Copper(II) Coordination Environment

Ligand/ComplexCoordination NumberGeometryKey Structural FeaturesReference
Copper(II) Methoxide (unligated)4Distorted Square PlanarInfinite 1D chain with bridging methoxide ligands. daneshyari.com
[(pbnpa)Cu(OCH₃)]⁺5Square Pyramidal (τ = 0.01)Mononuclear complex with N₃S(thioether) ligand. core.ac.uk
[(ebnpa)Cu(OCH₃)]⁺5Trigonal Bipyramidal (τ = 0.84)Geometry distorted due to change in ligand thioether group. core.ac.uk
Cu(2-(HOCH₂)py)₃₂6Distorted OctahedralN₃O₃ coordination from three chelating N,O-donor ligands. nih.govmdpi.com
Cu₂(2-(HOCH₂CH₂)py)₂(2-(OCH₂CH₂)py)₂₂5Square Pyramidal (τ = 0.09)Dimeric structure with bridging ethanolato groups; Cu···Cu distance is 3.0286(17) Å. nih.gov
[CuCl(HL³)(MeOH)]Cl·MeOH5Square Pyramidal (τ₅ = 0.28)Indolobenzazepine ligand; methanol coordinated in apical position. acs.org

Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonding plays a critical role in the stabilization and reactivity of copper(II) methoxide and related complexes. These non-covalent interactions, occurring between hydrogen bond donors integrated into the ligand framework and the copper-bound methoxide or other oxygen-containing groups, can enforce a specific geometry and influence the electronic properties of the metal center. core.ac.uknih.gov

In N3S(thioether)-ligated copper(II) methoxide complexes, the ligands are designed with internal hydrogen bond donors. core.ac.uk These donors are positioned to interact with the methoxide ligand, providing a secondary coordination sphere that helps to stabilize the terminal methoxide ligation. core.ac.uk The presence of such interactions is crucial, as mononuclear copper(II) complexes with a simple, unidentate alkoxide ligand are otherwise rare. core.ac.uk

The strategic placement of hydrogen-bonding moieties within the ligand scaffold is a key design element in mimicking the active sites of metalloenzymes like cytochrome c oxidase. researchgate.net Studies on related cupric superoxide (B77818) complexes have shown that increasing the number and strength of intramolecular hydrogen bonds can kinetically stabilize the reactive copper-oxygen species. nih.govresearchgate.netfigshare.comresearchgate.net These interactions enhance the reactivity of the complex towards substrates, for instance, by facilitating proton-coupled electron transfer (PCET) processes. researchgate.net While the specific substrate reactivity differs, the underlying principle of stabilization and activation via intramolecular hydrogen bonds is directly applicable to copper(II) methoxide systems.

Table 2: Examples of Hydrogen Bonding Interactions in Copper(II) Complexes

ComplexHydrogen Bond TypeInteraction DetailsSignificanceReference
N3S(thioether)-ligated Cu(II) methoxidesN-H···O(Me)Internal H-bond donors on the chelate ligand interact with the oxygen of the methoxide ligand.Stabilizes the rare terminal Cu(II)-OCH₃ moiety. core.ac.uk
Cu(py₂C(OH)₂)₂₂O-H···O, C-H···OInteractions between non-coordinated -OH groups of the gem-diol ligand and ClO₄⁻ ions.Stabilizes the crystal lattice of the complex. nih.govmdpi.com
[((PV)TMPA)CuII(O₂•–)]⁺N-H···O(superoxide)Intramolecular H-bonding from the ligand to the superoxide.Enhances stability and reactivity toward hydrogen-atom abstraction. nih.govresearchgate.net
[Cu(N^N^N)(NCS)₂]·0.3H₂ON-H···SHydrogen bonding between dimers links them into ribbons.Dominates the crystal packing pattern. nih.gov

Reactivity and Mechanistic Investigations of Copper Ii Methoxide

Fundamental Chemical Transformations

Copper(II) methoxide (B1231860), Cu(OCH₃)₂, is a reactive compound that participates in several fundamental chemical transformations. Its reactivity is characterized by the lability of the copper-oxygen bond and the basicity of the methoxide ligand. These properties underpin its behavior in thermal, hydrolytic, and coordination reactions.

Thermal Decomposition Pathways

The thermal stability of copper alkoxides is highly dependent on their structure and the oxidation state of the copper center. While copper(I) alkoxides of primary alcohols can decompose rapidly at room temperature, copper(II) derivatives exhibit different decomposition patterns harvard.edu. The thermal decomposition of copper(II) methoxide is influenced by the reaction atmosphere. In the presence of air, it can be formed from the thermal decomposition of other organocopper precursors in methanol (B129727) researchgate.net.

Investigations into related systems, such as the thermal decomposition of mixtures of copper(II) formate (B1220265) and zinc methoxide, have been conducted to produce mixed-metal catalysts dur.ac.uk. The conditions of these decompositions, such as the atmosphere (e.g., vacuum, N₂, N₂/H₂), significantly affect the physical nature of the final solid residues, which typically consist of copper metal and zinc oxide dur.ac.uk. In general, the decomposition of copper(II) chelates often proceeds through partial volatilization followed by thermal breakdown of the remaining compound to yield copper(II) oxide (CuO) scielo.br. For copper(II) methoxide, the primary decomposition products are typically copper oxides or metallic copper, depending on the specific conditions employed harvard.edudur.ac.uk.

Two principal mechanisms are considered for the thermal decomposition of copper alkoxides:

β-Hydride Elimination : This pathway involves the elimination of copper(I) hydride and the formation of a carbonyl compound (aldehyde or ketone). This is not applicable to methoxides which lack a β-hydrogen harvard.edu.

Homolytic Scission : This mechanism involves the breaking of the copper-oxygen bond to form an alkoxy radical and metallic copper(0) harvard.edu. This pathway is considered more likely for compounds like copper(II) methoxide.

Hydrolytic Reactivity and Hydroxide (B78521) Formation

Copper(II) methoxide exhibits significant hydrolytic reactivity. The methoxide ligand is readily displaced by water, leading to the formation of copper(II) hydroxide, Cu(OH)₂. This transformation is often clean and quantitative.

Studies on mononuclear copper(II) methoxide complexes supported by N₃S(thioether) chelate ligands have demonstrated this reactivity explicitly. Treatment of these methoxide derivatives with an excess of water results in the clean formation of the corresponding mononuclear copper(II) hydroxide complexes core.ac.uk. The reaction can be generalized as:

Cu(OCH₃)₂ + 2 H₂O → Cu(OH)₂ + 2 CH₃OH

The resulting copper(II) hydroxide is a pale blue solid that is significantly less soluble in water wikipedia.org. Under heating, copper(II) hydroxide will further decompose into black copper(II) oxide wikipedia.org. The hydrolytic conversion to the hydroxide is a critical aspect of the chemistry of copper(II) methoxide, as trace amounts of water can significantly impact its reactivity and the nature of the species present in solution.

Selected Bond Distances in N₃S(thioether)-Ligated Copper(II) Methoxide and Hydroxide Complexes core.ac.uk
Complex TypeSupporting LigandAnionic LigandCu-O Distance (Å)
Methoxide Complex (1)pbnpa-OCH₃~1.90
Methoxide Complex (2)ebnpa-OCH₃~1.90
Hydroxide Complex (3)pbnpa-OH~1.90
Hydroxide Complex (4)ebnpa-OH~1.90

Coordination Reactions as a Ligand

The methoxide group in copper(II) methoxide can function as a versatile ligand in coordination chemistry, participating in both terminal and bridging coordination modes. This flexibility allows for the formation of a variety of mononuclear and polynuclear copper complexes.

Bridging Ligand: In its solid state, pure crystalline copper(II) methoxide possesses an infinite one-dimensional chain structure. In this arrangement, the copper atoms, which are in a distorted square planar coordination environment, are linked by bridging methoxide ligands researchgate.net. This bridging interaction is fundamental to the structure and properties of the bulk material.

Terminal Ligand: In the presence of suitable chelating ligands, the methoxide group can act as a terminal ligand. For example, mononuclear copper(II) methoxide complexes supported by N₃S(thioether) ligands have been synthesized and characterized, where a single methoxide ligand is bound to a single copper(II) ion core.ac.uk. The formation of such terminally-ligated species is relatively rare for copper(II) methoxides but is crucial for their solution-phase reactivity and catalytic applications core.ac.uk.

The coordination mode of the methoxide ligand is a key factor in determining the nuclearity and magnetic properties of the resulting copper complexes units.itacs.org.

Catalytic Reaction Mechanisms

Copper(II) methoxide and related species are important intermediates in a variety of copper-catalyzed reactions. The methoxide ligand can play a direct role in the catalytic cycle, particularly in oxidative coupling reactions.

Oxidative Coupling Reactions

Copper-catalyzed oxidative coupling reactions are a powerful tool for forming carbon-heteroatom and carbon-carbon bonds. Mechanistic studies have revealed the critical role of copper(II) species and associated ligands in these transformations.

Aryl Transmetalation from Boron to Copper

In the copper(II)-catalyzed oxidative coupling of arylboronic acids and their esters with nucleophiles, the transmetalation of the aryl group from the boron atom to the copper(II) center is a key mechanistic step nih.gov. Detailed kinetic and spectroscopic investigations of the aerobic Cu(OAc)₂-catalyzed methoxylation of arylboronic esters have provided significant insight into this process nih.govacs.org.

The research supports a mechanism where the aryl transmetalation is the turnover-limiting step in the catalytic cycle nih.govacs.org. The key findings suggest that this transmetalation does not occur from a neutral boronic ester to a neutral copper complex. Instead, the reaction proceeds through a pathway involving an anionic boronate and a cationic copper(II) species, with the transmetalation being facilitated by a methoxide bridge nih.govacs.org.

The proposed mechanism involves the following key features:

Formation of a tetracoordinate, anionic boronate species.

Coordination of this boronate to a cationic Cu(II) center.

The transfer of the aryl group from boron to copper occurs via a methoxide-bridged transition state nih.govacs.org.

Electron paramagnetic resonance (EPR) spectroscopy studies have shown that at least two distinct copper(II) species are present under catalytic conditions, with their relative concentrations changing over the course of the reaction nih.govacs.org. This evidence points to a dynamic system where the copper(II) resting state reacts with the arylboronic ester in the crucial transmetalation step, directly implicating a copper-methoxide interaction in the mechanism of aryl group transfer.

Key Species in Methoxide-Mediated Aryl Transmetalation nih.govacs.org
Species TypeDescriptionRole in Transmetalation
Arylboronic EsterAryl group sourcePrecursor to the active boronate
Anionic BoronateTetracoordinate boron speciesThe active aryl-transferring agent
Cationic Cu(II) SpeciesCatalyst resting stateAcceptor of the aryl group
Methoxide BridgeCu-OMe-B linkageFacilitates the aryl group transfer
Role of Methoxide-Bridged Intermediates

Copper(II) methoxide complexes often exist not as monomers but as methoxide-bridged polynuclear species. These bridges play a crucial role in the reactivity and magnetic properties of the compounds. The formation of dimers and chains through μ-methoxide bridges is a common structural motif. For instance, several copper(II) compounds with N-heterocyclic ligands have been shown to form methoxide-bridged dimers, and in some cases, these dimeric units are further linked into chain structures. clarku.edu These compounds exhibit strong antiferromagnetic interactions, a characteristic feature of methoxide-bridged copper(II) systems. clarku.edu

The bridging methoxide ligand can facilitate inner-sphere electron transfer and substrate binding, influencing the catalytic activity of the copper center. In modeling the active site of enzymes like catechol oxidase, binuclear copper(II) complexes with bridging alkoxo groups (functionally similar to methoxide) are of significant interest. nih.gov The geometry and electronic structure of these bridged intermediates are critical to their function. The unpaired electron in these systems is typically localized in the dx²-y² orbital of the copper centers. nih.gov The structural integrity of these bridged species is fundamental to their ability to mimic the catalytic functions of metalloenzymes that feature similar dinuclear copper cores. nih.gov

Single-Electron Transfer (SET) vs. Organometallic Pathways

The mechanism of reactions involving copper(II) complexes is often complex, with the potential for both single-electron transfer (SET) and two-electron organometallic pathways. iciq.org The operative mechanism can be highly dependent on the reaction conditions, such as the acidity or basicity of the medium. nih.govdiscovery.csiro.au For example, in the copper(II)-mediated oxidation of N-(8-quinolinyl)benzamide, a switch from an organometallic C-H activation mechanism under basic conditions to a SET mechanism under acidic conditions has been observed. nih.govdiscovery.csiro.au

The presence of a Brønsted basic ligand on the copper(II) center can facilitate an organometallic pathway by assisting in C-H activation. wisc.edu Conversely, acidic conditions can increase the reduction potential of Cu(II), making a SET pathway more favorable. wisc.edu Copper's ability to easily cycle between Cu(I), Cu(II), and Cu(III) oxidation states allows it to participate in both one-electron and two-electron processes. iciq.orgacs.org This versatility enables copper to catalyze a wide range of oxidative reactions, sometimes involving radical intermediates (via SET) and at other times proceeding through well-defined organometallic intermediates, akin to precious metal catalysts. iciq.orgacs.org

Table 1: Mechanistic Divergence in Copper(II)-Mediated C-H Oxidation

Reaction Condition Predominant Mechanism Substrate Site of Action
Basic Organometallic C-H Activation Directed C-H functionalization of the benzamide group
Acidic Single-Electron Transfer (SET) Non-directed chlorination of the quinoline group

This table illustrates how reaction conditions can dictate the mechanistic pathway in the oxidation of N-(8-quinolinyl)benzamide as described in research. nih.govdiscovery.csiro.au

Involvement of High-Valent Copper Intermediates (e.g., Cu(III))

For a long time, the involvement of Cu(III) in biological and synthetic redox processes was debated due to the lack of direct spectroscopic or structural evidence in biological systems. nih.gov However, studies on synthetic model complexes have provided substantial evidence for the formation and reactivity of high-valent copper species, including Cu(III). The reaction of Cu(I) complexes with oxygen can lead to the formation of various Cu-O₂ species, some of which are characterized as containing Cu(III) centers. nih.govnih.gov

These high-valent intermediates are proposed to be key players in a variety of oxidative transformations. acs.org For instance, in the context of C-H oxidation, pathways involving organocopper(III) intermediates have been identified. acs.org These Cu(III) species can undergo facile reductive elimination, a step that is crucial for carbon-heteroatom bond formation. acs.org The stabilization of the Cu(III) oxidation state is often facilitated by the surrounding ligands, with primary amine and imidazole ligands being surprisingly effective. nih.govnih.gov The generation of Cu(III) is also thermodynamically accessible, with reduction potentials that are well within the range achievable in a protein matrix. nih.govnih.gov In some enzymatic systems, it is proposed that the reduction of O₂ by two electrons can generate anionic ligands that help to stabilize the Cu(III) state. nih.gov

Polymerization Mechanisms

Ring-Opening Polymerization (ROP) of Lactides and Lactones

Copper(II) methoxide, often in conjunction with various ligands, serves as an effective initiator or catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactides and lactones. Dinuclear copper(II) complexes derived from the reaction of copper(II) methoxide with N-R-2-iminopyrroles and pyridylmethanol have demonstrated good activity in the polymerization of rac-lactide. acs.org The general mechanism for ROP initiated by metal alkoxides involves the coordination of the cyclic ester to the metal center, followed by nucleophilic attack of the methoxide group on the carbonyl carbon of the ester. This leads to the opening of the ring and the formation of a propagating polymer chain with an alkoxide end-group, which can then continue to react with more monomer units.

The activity and stereoselectivity of these polymerizations are influenced by the steric and electronic properties of the ligands attached to the copper center. For example, in a series of dinuclear copper complexes, the substituent on the iminopyrrole ligand was found to significantly affect the catalytic activity, with bulkier groups leading to different polymerization rates. acs.org

Catalytic-Site-Mediated Chain-End Control

In the polymerization of chiral monomers like rac-lactide, controlling the stereochemistry of the resulting polymer is of great importance. Copper-based catalysts can exert stereocontrol through different mechanisms, primarily "chain-end control" or "site control". researchgate.net In a chain-end control mechanism, the chirality of the last inserted monomer unit at the growing polymer chain dictates the stereochemistry of the next monomer addition. researchgate.net

However, studies with certain copper iminopyrrolide complexes have revealed a more nuanced mechanism known as "catalytic-site-mediated chain-end control". acs.orgresearchgate.net In this scenario, while stereo-error analysis points to a chain-end control mechanism, the stereoselectivity is also dependent on the structure of the catalytic site. acs.orgresearchgate.net The flexibility and symmetry of the ligand coordination environment around the copper center mediate the influence of the chiral chain-end on the incoming monomer. researchgate.net This means that the catalyst's structure plays a crucial role in transmitting the stereochemical information from the polymer chain to the monomer, allowing for control over the polymer's tacticity. acs.orgresearchgate.net

Table 2: Performance of Dinuclear Copper Complexes in rac-Lactide Polymerization

Ligand Substituent (R) Activity (kobs, h⁻¹) Stereoselectivity (Pm)
naphtyl Inactive -
CHPh₂ 0.16(1) - 1.89(8) 0.60 - 0.68
2,6-xylyl 0.16(1) - 1.89(8) 0.60 - 0.68
2,6-diisopropylphenyl 0.16(1) - 1.89(8) 0.60 - 0.68
p-bromobenzyl 0.16(1) - 1.89(8) 0.60 - 0.68

Data from studies on the polymerization of rac-lactide using dinuclear copper complexes derived from copper(II) methoxide, highlighting the influence of the ligand environment on catalytic activity and stereocontrol. acs.orgfigshare.com

Radical Polymerization Photoinitiation

Upon irradiation, the copper(II) complex can be reduced to a Cu(I) species. This reduction can proceed through homolysis, generating a Cu(I) complex and a radical. acs.org The resulting Cu(I) complex can then activate a dormant polymer chain, allowing the polymerization to proceed in a controlled manner. acs.org In some systems, additives like tertiary amines or iodonium (B1229267) salts are used in combination with the copper(II) complex to form a photoinitiating system. nih.govmdpi.com These co-initiators can facilitate the generation of the active radical species that initiate the polymerization of monomers such as acrylates. nih.govmdpi.com The efficiency of these copper-based photoinitiating systems is dependent on factors like the ligand structure, the wavelength of light used, and the presence of co-initiators. mdpi.com

C-H Functionalization Mechanisms

Copper(II) methoxide and related copper(II) species are pivotal in the development of C-H functionalization reactions, a field focused on the direct conversion of carbon-hydrogen bonds into new functional groups. These reactions offer more atom-economical and efficient synthetic routes compared to traditional methods that require pre-functionalized substrates. The mechanisms underlying these transformations are complex and often involve the unique redox properties of the copper center.

Ortho Methoxylation Processes

The direct installation of a methoxy (B1213986) group onto an aromatic ring, particularly at the ortho position to a directing group, is a significant transformation in organic synthesis. Copper(II)-catalyzed methoxylation of unactivated (hetero)aryl C-H bonds has been achieved using directing groups to control regioselectivity. For instance, a protocol using a removable 2-(pyridine-2-yl)isopropyl (PIP) directing group with methanol as the methoxy source has been developed. This reaction proceeds efficiently with a catalytic amount of copper(II). While the precise mechanism is intricate, it is proposed to involve the coordination of the directing group to the copper center, bringing the catalyst into proximity with the target C-H bond. This is followed by a C-H activation step, leading to the formation of a copper-carbon bond, and subsequent reductive elimination to form the C-O bond of the methoxy group.

In related palladium/norbornene cooperative catalysis for ortho-C–H methoxylation, mechanistic studies have revealed a unique SN2-type pathway. researchgate.netnih.gov This involves an N-O reagent acting as an oxygen electrophile reacting with an electron-rich Pd(II) nucleophile. researchgate.netnih.gov While this is a palladium-catalyzed system, it highlights the types of novel mechanistic pathways being explored for C-O bond formation. Copper-catalyzed systems are also under investigation to achieve similar transformations, often leveraging directing groups to overcome the challenge of site-selectivity. rsc.orgresearchgate.net The methoxy group is a valuable substituent in medicinal chemistry and can serve as a versatile synthetic handle for further functionalization. nih.gov

Hydrogen Atom Abstraction Pathways

Hydrogen Atom Abstraction (HAT) is a fundamental step in many C-H functionalization reactions catalyzed by copper complexes. This process involves the homolytic cleavage of a C-H bond by a reactive copper species, generating a carbon-centered radical and a copper hydride or related reduced copper species. The ability of copper(II) complexes to engage in HAT is often linked to the formation of highly reactive copper-oxygen species. rsc.orgnih.gov

In enzymatic systems like peptidylglycine α-hydroxylating monooxygenase (PHM) and dopamine β-monooxygenase (DβM), a cupric-superoxide (Cu(II)-O₂⁻) species is believed to be the key intermediate responsible for abstracting a hydrogen atom from the substrate. researchgate.netrsc.org Synthetic model complexes have been developed to study this reactivity. For example, the reaction of a mononuclear copper(I) complex with O₂ in the presence of a substrate like TEMPO-H can generate a copper(II)-hydroperoxo complex via a mononuclear copper(II)-superoxo intermediate that performs the H-atom abstraction. rsc.org

The mechanism can proceed through different pathways, including concerted (HAT) or stepwise (electron transfer followed by proton transfer) routes. rsc.org The thermodynamics of these pathways are crucial in determining the feasibility of the reaction. While direct HAT by a copper(II) methoxide species is less commonly invoked, the broader principle of copper(II) centers mediating C-H bond cleavage through radical pathways is well-established. nih.govnih.gov The generated alkyl radical can then be trapped by various reagents or undergo further reactions to yield the functionalized product. nih.gov The reactivity of these copper-oxygen intermediates is highly dependent on the ligand environment and the specific reaction conditions. rsc.org

Oxidative Carbonylation of Methanol

The oxidative carbonylation of methanol to produce dimethyl carbonate (DMC) is an important industrial process, offering a greener alternative to traditional phosgene-based routes. Copper-based catalysts, particularly those supported on zeolites, have shown significant activity for this reaction. The mechanism involves the formation of copper(II) methoxide as a key intermediate.

Formation of Copper Methoxide in Zeolite Cages

In the context of copper-containing zeolite catalysts (e.g., Cu-Y or Cu-mordenite), the first step in the oxidative carbonylation of methanol is the reaction of methanol with the copper centers within the zeolite pores to form copper methoxide species. researchgate.net In-situ Fourier-transform infrared (FTIR) spectroscopy has been instrumental in studying the reaction mechanism, allowing for the observation of intermediates on the catalyst surface under reaction conditions. researchgate.netnacatsoc.org

The formation of these surface methoxy groups is considered a crucial precursor step. mdpi.comscispace.com The zeolite framework plays a vital role by providing a high surface area and confining the copper species, which can facilitate their interaction with methanol. researchgate.net The acidic sites of the zeolite can also participate in the reaction, for example, by activating methanol. nih.govresearchgate.net The migration of copper ions into the zeolite cages can be facilitated by treatments such as with ammonia (B1221849). researchgate.net These confined copper methoxide species are the active intermediates for the subsequent carbonylation step.

Carbon Monoxide Insertion as Rate-Limiting Step

This insertion leads to the formation of a monomethyl carbonate species (CH₃OCO) bound to the copper center. nih.govtyut.edu.cn This intermediate then reacts rapidly with another methoxide species to form dimethyl carbonate (DMC). researchgate.netnih.govtyut.edu.cn Theoretical studies using density functional theory (DFT) have calculated the activation barriers for this process on various copper catalysts. The solvent can also play a significant role, with calculations showing that the activation barrier for CO insertion is significantly reduced in methanol or water compared to the gas phase. nih.govtyut.edu.cn

Catalyst SystemReaction PathwayActivation Barrier (kJ mol⁻¹)Source
Cu₂O (gas phase)CO insertion into methoxide161.9 nih.govtyut.edu.cn
Cu₂O (in methanol)CO insertion into methoxide70.2 nih.govtyut.edu.cn
Cu₂O (in water)CO insertion into methoxide63.9 nih.govtyut.edu.cn
Cu⁺Y ZeoliteCO insertion into methoxide63.73 researchgate.net
Cu₂O-Y ZeoliteCO insertion into methoxide60.01 researchgate.net
CuO-Y ZeoliteCO insertion into methoxide104.64 researchgate.net

An alternative pathway involving the reaction of CO with a dimethoxide species has also been considered, but it was found to have a much higher activation barrier (308.5 kJ mol⁻¹), making it kinetically less favorable. nih.govtyut.edu.cn

Cross-Dehydrogenative Coupling Mechanisms

Cross-dehydrogenative coupling (CDC) represents a powerful strategy in organic synthesis for the formation of C-C and C-heteroatom bonds directly from two C-H bonds (or a C-H and an X-H bond) under oxidative conditions. researchgate.netacs.org Copper catalysts are widely used for these transformations due to their low cost, low toxicity, and versatile redox chemistry. researchgate.netresearchgate.net

The general mechanism for a copper-catalyzed CDC reaction often involves the following key steps:

C-H Activation: The copper catalyst activates a C-H bond of one substrate. This can occur through various pathways, including concerted metalation-deprotonation or, as discussed previously, hydrogen atom abstraction.

Formation of an Intermediate: This activation generates a reactive intermediate, such as an organocopper species.

Oxidation: The copper center (e.g., Cu(I) or Cu(II)) is often oxidized in the process, frequently with the aid of an external oxidant.

Reaction with the Second Substrate: The intermediate then reacts with the second coupling partner.

Reductive Elimination/Final Bond Formation: The final bond is formed, and the copper catalyst is regenerated to complete the catalytic cycle.

Copper(II) methoxide can be involved either as a precursor to the active catalyst or as a key intermediate or base in the reaction. For example, in the CDC of phenols with N,N-disubstituted formamides to form carbamates, a copper(II) acetate (B1210297) catalyst is used. researchgate.net The mechanism is proposed to involve the formation of a copper-phenoxide species, which then undergoes coupling. While not directly involving copper(II) methoxide, this illustrates the type of role copper alkoxides can play. The versatility of copper-catalyzed CDC has been demonstrated in a wide range of transformations, including the coupling of indoles with tetrahydroisoquinolines and the reaction of polyfluoroarenes with alkanes. researchgate.netnih.gov

Non-Radical Pathways (e.g., Karash-Sosnovsky Analogue)

While the Kharasch-Sosnovsky reaction is predominantly known to proceed via a radical mechanism, investigations into analogous reactions involving copper(II) methoxide have explored non-radical pathways. In the classic Kharasch-Sosnovsky oxidation, a copper(I) salt catalyzes the allylic oxidation of olefins using a peroxy ester. The generally accepted mechanism involves the homolytic cleavage of the perester by the Cu(I) catalyst, leading to a Cu(II) species and a tert-butoxyl radical. wikipedia.orgvander-lingen.nl However, alternative mechanistic proposals suggest pathways that avoid the formation of free radicals.

One such proposed non-radical mechanism involves the formation of a catalyst-perester complex, which then undergoes an oxidative addition to yield a copper(III) complex. nih.gov This Cu(III) intermediate is central to the subsequent steps of the reaction. The alkene substrate then coordinates to this high-valent copper species. The rate-limiting step is proposed to be an intramolecular abstraction of an allylic hydrogen from the coordinated alkene. nih.gov This leads to the formation of an allyl-copper(III) complex. Finally, reductive elimination from this organocopper(III) intermediate regenerates the Cu(I) catalyst and yields the allylic ester product. wikipedia.org This pathway is consistent with a concerted process where the copper center is intimately involved in the C–O bond formation. chem-station.com

Theoretical studies using density functional theory (DFT) calculations have supported the feasibility of such non-radical pathways. These calculations suggest that a direct reaction can occur with a pre-coordinated alkene and a RCOOCu(III)OR catalyst, bypassing the need for radical intermediates. vander-lingen.nl The stereospecificity observed in some asymmetric variants of the Kharasch-Sosnovsky reaction, particularly those employing chiral bisoxazoline-copper complexes, also lends support to a more ordered, non-radical transition state. nih.govchem-station.com

While the radical pathway remains a prominent explanation for the Kharasch-Sosnovsky reaction, the exploration of these non-radical, organometallic pathways involving higher oxidation states of copper provides crucial insights into the versatile reactivity of copper complexes, including those related to copper(II) methoxide. The mechanism can be influenced by factors such as the nature of the ligands, the substrate, and the reaction conditions. researchgate.net

Kinetic Studies and Rate-Limiting Steps

In other copper-catalyzed aerobic oxidations, the turnover-limiting step can vary depending on the substrate and reaction conditions. For the oxidation of benzylic and other activated alcohols, the aerobic oxidation of the copper catalyst itself is often the rate-limiting step. acs.org Conversely, for the oxidation of aliphatic alcohols, pre-equilibrium formation of a Cu(II)–alkoxide species is followed by a turnover-limiting hydrogen transfer to a co-catalyst like TEMPO. acs.org

The nature of the active copper species is also a critical factor. While metallic copper is often considered the active phase in reactions like methanol synthesis, with activity proportional to the copper surface area, a definitive linear relationship is not always observed, suggesting a synergistic effect between copper and oxide supports. osti.gov

The table below summarizes the turnover-limiting steps identified in various copper-catalyzed reactions:

ReactionSubstrateTurnover-Limiting Step
Aerobic MethoxylationArylboronic EstersAryl transmetalation from boron to Cu(II)
Aerobic OxidationActivated AlcoholsAerobic oxidation of the Cu catalyst
Aerobic OxidationAliphatic AlcoholsHydrogen transfer from a Cu(II)-alkoxide to TEMPO
Oxidative Carbonylation of MethanolMethanolInsertion of carbon monoxide into copper methoxide

The determination of reaction order with respect to each reactant and catalyst provides valuable mechanistic insights. In the copper-catalyzed aerobic oxidation of alcohols, kinetic studies have shown different dependencies based on the nature of the alcohol. For activated alcohols, the reaction exhibits a kinetic dependence on the concentration of the copper catalyst and molecular oxygen, indicating that the aerobic oxidation of the catalyst is the turnover-limiting step. acs.org In contrast, the oxidation of slower-reacting aliphatic alcohols shows a saturation dependence on the alcohol concentration and a first-order dependence on the TEMPO co-catalyst. acs.org This is consistent with a pre-equilibrium formation of a Cu(II)–alkoxide followed by a rate-limiting hydrogen atom transfer.

In the decomposition of hydrogen peroxide catalyzed by Cu(II) complexes, the reaction is pseudo-first order with respect to both the hydrogen peroxide and the copper(II) complex concentration. nih.govresearchgate.net The reaction rate also increases with an increase in pH. nih.gov Similarly, in the copper-catalyzed methanol synthesis from CO and H₂, while a single rate expression could not be definitively selected, the data suggested complex dependencies on the reactant partial pressures. utwente.nl

The following table presents the observed reaction order dependencies for different copper-catalyzed reactions:

ReactionReactant/CatalystObserved Reaction Order
Aerobic Oxidation of Activated Alcohols[Cu], [O₂]Dependent
Aerobic Oxidation of Aliphatic Alcohols[Alcohol]Saturation kinetics
Aerobic Oxidation of Aliphatic Alcohols[TEMPO]First-order
H₂O₂ Decomposition[H₂O₂], [Cu(II)]Pseudo-first order with respect to both

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken in the rate-determining step. princeton.edulibretexts.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the turnover-limiting step. wikipedia.org For instance, in the copper-catalyzed aerobic oxidation of fluorene, kinetic studies using 9,9'-dideuterofluorene indicated that the deprotonation of the substrate was the rate-limiting step. nih.gov

In the context of alcohol oxidation, the magnitude of the KIE can help differentiate between proposed mechanisms. For example, some radical-free copper-based systems for alcohol oxidation exhibit KIEs typically ranging from 4-6, which is consistent with C-H bond activation in the rate-determining step. researchgate.net In contrast, a secondary KIE, where the isotopically labeled bond is not broken in the rate-determining step, can also provide mechanistic information. wikipedia.org

ReactionIsotopic SubstitutionObserved KIE (kH/kD)Mechanistic Implication
Aerobic Oxidation of Fluorene9,9'-dideuterofluoreneSignificantDeprotonation is the rate-limiting step
Copper-catalyzed Alcohol OxidationC-H vs. C-D4-6C-H bond activation in the rate-determining step

Photochemical Reactivity Investigations

The photochemical reactivity of copper(II) complexes, including copper(II) methoxide, can be initiated by the absorption of light, often leading to ligand-to-metal charge transfer (LMCT) excitation. In this process, an electron is promoted from a ligand-based orbital to a metal-centered d-orbital. This electronic transition can significantly alter the reactivity of the complex, often leading to redox processes.

For copper(II)-hydroperoxo complexes, which are key intermediates in the catalytic cycles of several copper-containing metalloenzymes, LMCT can play a crucial role in their reactivity. springernature.com It has been proposed that the conversion of Cu(II)-hydroperoxo adducts to a Cu(II)-oxyl radical and water can be facilitated by an electron and proton transfer, a process that can be influenced by photochemical excitation. springernature.com

In the broader context of copper-catalyzed oxidations, irradiation with visible light has been shown to aid in the initiation of the oxidation of various simple hydrocarbons using copper and oxygen. nih.gov This suggests that photochemical pathways, potentially involving LMCT, can provide an alternative or supplementary route to the thermal activation of these catalytic systems. While specific studies on the LMCT of copper(II) methoxide are not extensively detailed in the provided search results, the general principles of copper(II) photochemistry suggest that such processes are plausible and could lead to the generation of reactive intermediates capable of initiating oxidation reactions.

Ultrafast Internal Conversion Dynamics

Upon photoexcitation, copper(II) complexes typically exhibit rapid deactivation processes. For many copper(II) systems, excitation into a ligand-to-metal charge transfer (LMCT) band is the primary photochemical event. This process involves the transfer of an electron from a ligand-based orbital to a metal-centered d-orbital, transiently reducing Cu(II) to Cu(I) and oxidizing the ligand.

From this LMCT state, the complex rapidly decays through non-radiative pathways. The primary relaxation channel is often internal conversion to lower-lying ligand field (d-d) excited states or relaxation back to a vibrationally "hot" ground electronic state. acs.org The relaxation to the lowest energy ligand field state can occur on a picosecond timescale. acs.org This rapid internal conversion is a key factor in the low or negligible fluorescence quantum yields often observed for copper(II) complexes.

In the case of copper(II) methoxide, it is plausible that excitation of a methoxide-to-copper(II) charge transfer band would be followed by a similar cascade of ultrafast internal conversions. The energy dissipation would likely proceed through the manifold of d-d states, ultimately leading to either dissociation or return to the ground state. The specific timescales for these processes in copper(II) methoxide would be influenced by the electronic structure and vibrational modes of the methoxide ligands and the Cu-O bonds.

Table 1: Representative Ultrafast Dynamics in Copper(II) Complexes

ComplexInitial StateSubsequent State(s)TimescaleReference
[Cuᴵᴵ(MeOH)₅Cl]⁺LMCTLigand Field (d-d) states / Hot Ground State< 250 fs acs.org
Cu(II)-CurcuminExcited StateGround State~1 ps researchgate.netrsc.org

This table presents data from analogous copper(II) complexes to infer the potential dynamics of copper(II) methoxide.

Photodissociation Pathways (Ionic vs. Radical)

The decay from the excited states of copper(II) methoxide can lead to the cleavage of the copper-oxygen bond, resulting in photodissociation. The nature of this dissociation can be either ionic or radical, and the preferred pathway is often dependent on the solvent environment and the nature of the excited state involved.

Radical Pathway:

The homolytic cleavage of the Cu-OCH₃ bond is a likely outcome following LMCT excitation. In this pathway, the transiently formed Cu(I) center and the methoxy radical separate, leading to the formation of distinct radical species.

Cu(OCH₃)₂ + hν → [Cuᴵ(OCH₃)(•OCH₃)]* → Cuᴵ(OCH₃) + •OCH₃

This type of light-induced homolysis (LIH) is a known reaction pathway for various copper(II) complexes and is utilized in photocatalysis to generate radicals. nih.gov The generation of a methoxy radical (•OCH₃) would be indicative of this pathway.

Ionic Pathway:

Alternatively, the dissociation can proceed via a heterolytic cleavage, resulting in the formation of ions. This pathway might be more prevalent from a d-d excited state or in polar, coordinating solvents that can stabilize the resulting charged species.

Cu(OCH₃)₂ + hν → [Cu(OCH₃)]⁺ + OCH₃⁻

The competition between these two pathways for copper(II) methoxide would be influenced by factors such as the excitation wavelength and the solvent polarity. A polar solvent like methanol could potentially favor the ionic pathway by stabilizing the methoxide anion. However, the high reactivity of the methoxy radical makes its direct detection challenging, often requiring indirect methods such as radical trapping experiments to confirm its formation. nih.gov

Table 2: Potential Photodissociation Products of Copper(II) Methoxide

PathwayProductsDescription
Radical Cu(I) methoxide (CuOCH₃) and Methoxy radical (•OCH₃)Homolytic cleavage of the Cu-O bond.
Ionic Copper(II) methoxide cation ([Cu(OCH₃)]⁺) and Methoxide anion (OCH₃⁻)Heterolytic cleavage of the Cu-O bond.

This table outlines the hypothetical products of the two primary photodissociation pathways for copper(II) methoxide based on the known photochemistry of other copper(II) complexes.

Catalytic Applications of Copper Ii Methoxide in Organic Synthesis

Oxidation Reactions

Copper(II) complexes are proficient catalysts for oxidation reactions, often utilizing environmentally benign oxidants like molecular oxygen or peroxides. These reactions are fundamental in converting hydrocarbons into more valuable functionalized molecules.

Aerobic Oxidation of Organic Molecules

The use of molecular oxygen (O₂) as a terminal oxidant in synthetic chemistry is highly desirable due to its abundance and the formation of water as a benign byproduct. researchgate.netnih.gov Copper(II) catalysts are effective in mediating these aerobic oxidations, which often proceed through complex mechanisms involving single-electron transfers. acs.org A key challenge in using O₂, a four-electron oxidant, for the common two-electron oxidation of organic substrates is managed by the copper catalyst's ability to cycle through its various oxidation states. acs.org

In many copper-catalyzed aerobic oxidations, the reaction mechanism can involve either an oxidase pathway, where oxygen acts as an electron sink, or an oxygenase pathway, where an oxygen atom is incorporated into the substrate. nih.gov When reactions are conducted in methanol (B129727), copper(II) species can form complexes with methoxide (B1231860) ligands. acs.org For instance, studies on the aerobic C-H oxidation of arenes using a Cu(II) catalyst in methanol yielded the corresponding aryl methyl ether (Ar-OMe), indicating the participation of a methoxide species in the reaction pathway. acs.orgacs.org The mechanism for these transformations can involve the formation of organocopper(III) intermediates, which then undergo reductive elimination to form the final product and a Cu(I) species. acs.org The resulting Cu(I) is then re-oxidized by O₂ to regenerate the active Cu(II) catalyst, completing the catalytic cycle. acs.org

Oxidation of Alcohols to Carbonyl Compounds

The oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis, providing key intermediates for the pharmaceutical and fine chemical industries. nih.gov Copper(II) complexes, particularly in conjunction with co-catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have emerged as highly effective systems for the selective aerobic oxidation of primary and secondary alcohols. nih.govnih.gov

The mechanism of these reactions is believed to proceed through a two-stage process. umn.eduresearchgate.net The first stage involves the oxidation of the catalyst system, and the second stage is the substrate oxidation, which is mediated by Cu(II) and the nitroxyl (B88944) radical via a copper(II)-alkoxide intermediate. umn.eduresearchgate.net The formation of this Cu(II)-alkoxide is a critical step. For primary alcohols, this transformation yields aldehydes selectively, often avoiding over-oxidation to carboxylic acids. researchgate.netresearchgate.net

Research has demonstrated the efficacy of various copper complexes. A dinuclear Cu(II) complex featuring a bridging methoxide, [Cu₂(OOCC₆H₄Br)(OCH₃)(bipy)₂(ClO₄)₂], has been shown to be an active catalyst for the quantitative oxidation of benzyl (B1604629) alcohol and 1-phenylethanol (B42297) using hydrogen peroxide as the oxidant. researchgate.net Similarly, copper oxide nanoparticles supported on graphene oxide (CuO@GO) have been used as a recyclable heterogeneous catalyst for the aerobic oxidation of a range of alcohols to their corresponding carbonyl compounds in high yields. mdpi.com

Catalytic Oxidation of Alcohols to Carbonyls
SubstrateCatalyst SystemOxidantProductYield (%)Reference
Benzyl alcohol[Cu₂(OOCC₆H₄Br)(OCH₃)(bipy)₂(ClO₄)₂]H₂O₂Benzaldehyde (B42025)100 researchgate.net
1-Phenylethanol[Cu₂(OOCC₆H₄Br)(OCH₃)(bipy)₂(ClO₄)₂]H₂O₂Acetophenone100 researchgate.net
p-Methylbenzyl alcoholCuO@GOO₂p-Methylbenzaldehyde98 mdpi.com
CyclohexanolCuO@GOO₂Cyclohexanone94 mdpi.com

Phenol (B47542) Oxidation

The oxidative coupling of phenols is a powerful method for constructing C-C and C-O bonds, leading to the synthesis of biphenols and diaryl ethers, which are prevalent in natural products and polymers. wikipedia.orgnih.gov Copper(II) complexes are widely used to catalyze these reactions. The mechanism of phenol oxidation is sensitive to the reaction conditions and the ligand environment of the copper catalyst, which dictates the reaction pathway. wikipedia.org

Two primary mechanistic pathways are considered: a proton-coupled electron transfer (PCET) mechanism and a direct hydrogen atom transfer (HAT) mechanism. nih.gov Systematic studies on the oxidation of phenols by dicopper-dioxygen complexes revealed that the reaction proceeds via a PCET mechanism, resulting in the C-C coupling dimer as the main product. nih.gov Other research suggests that Cu(II)-mediated autoxidation of phenols involves a ternary complex composed of a phenoxy radical, Cu(II), and superoxide (B77818). nih.gov The electronic structure of the resulting phenoxy radical largely determines the selectivity between C-C coupling and oxygenation. nih.gov In some systems, particularly with mononuclear copper catalysts, the oxygenation of monophenols can proceed via a pathway analogous to the biosynthesis of the topaquinone (B1675334) cofactor, where a Cu(I)-phenoxyl complex reacts with O₂ to form an o-quinone. nih.gov

Catecholase Activity

Catechol oxidase is a type-3 copper-containing enzyme that catalyzes the oxidation of o-diphenols (catechols) to their corresponding o-quinones. katwacollegejournal.com This enzymatic activity has inspired the development of synthetic copper complexes that mimic its function. These biomimetic catalysts are valuable for understanding the biological mechanism and for potential applications in organic synthesis. researchgate.net

The active site of catechol oxidase contains a dicopper center. katwacollegejournal.com Consequently, many synthetic mimics are dinuclear copper(II) complexes. researchgate.net The distance between the two copper ions can influence the catalytic activity, suggesting that a steric match between the catalyst's active site and the catechol substrate is important for efficient catalysis. universiteitleiden.nl However, mononuclear copper(II) complexes have also been shown to exhibit significant catecholase activity. researchgate.netmdpi.com

The catalytic cycle is generally believed to involve the binding of the catechol substrate to the copper(II) center(s), followed by an electron transfer to produce a semiquinone intermediate and a reduced copper(I) species. universiteitleiden.nl The copper(I) is then reoxidized by molecular oxygen, regenerating the active catalyst and producing the quinone product. mdpi.com A mononuclear Cu(II) complex with a phenol-based chelating ligand has been reported to effectively catalyze the aerial oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) with a high turnover number. mdpi.com

Catecholase Activity of Copper(II) Complexes
ComplexSubstrateSolventTurnover Rate (kcat)Reference
Mononuclear Cu(II) complex with N,N,O donor ligand3,5-di-tert-butylcatecholMethanol2560 h⁻¹ mdpi.com
L2[Cu(CH₃CO₂)₂]CatecholNot Specified15.00 µmol L⁻¹ min⁻¹ jmaterenvironsci.com
L1[Cu(CH₃CO₂)₂]CatecholNot Specified1.12 µmol L⁻¹ min⁻¹ jmaterenvironsci.com

Oxidation of Styrene (B11656)

The oxidation of styrene is an important industrial process that yields valuable chemicals such as benzaldehyde (a fragrance and flavoring agent) and styrene oxide (a precursor for polymers and pharmaceuticals). researchgate.net Copper-based catalysts, particularly heterogeneous systems, have been developed for this transformation to facilitate catalyst recovery and reuse. mdpi.comrsc.org

Metal-organic frameworks (MOFs) containing copper(II) nodes have proven to be effective catalysts for the liquid-phase oxidation of styrene. For example, the MOF [Cu₂(bipy)₂(btec)]∞ catalyzed the oxidation of styrene using tert-butyl hydroperoxide (TBHP) as the oxidant, showing moderate to good conversion and high selectivity towards benzaldehyde under specific conditions. mdpi.com The solvent system plays a crucial role in determining the product selectivity. mdpi.com Further research on Cu-BTC, another copper-based MOF, demonstrated that intentionally creating defects and generating Cu(I) species within the framework can boost the catalytic conversion of styrene by more than twenty-fold. rsc.org Additionally, visible-light-driven photocatalytic systems using copper(II) catalysts have been developed for the aerobic oxidation of styrene, highlighting a green and energy-efficient approach. rsc.org

Catalytic Oxidation of Styrene using a Cu(II)-based MOF
OxidantSolvent SystemConversion (%)Selectivity to Benzaldehyde (%)Reference
TBHPDichloroethane-water3256 mdpi.com
TBHPDecane4279 mdpi.com
H₂O₂Dichloroethane-water25100 mdpi.com

Coupling Reactions

Copper-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions, including the well-known Ullmann and Chan-Lam couplings, have seen a resurgence due to the low cost and toxicity of copper compared to palladium. beilstein-journals.orgnih.govrsc.org

Copper(II) salts, such as copper(II) acetate (B1210297), are often used as pre-catalysts in these transformations. researchgate.net When performed in alcoholic solvents like methanol, it is proposed that the active catalytic species may be a copper(II) alkoxide, such as copper(II) methoxide, formed in situ. The general mechanism for C-C coupling is thought to involve an oxidative addition of an aryl halide to a Cu(I) species (generated from the Cu(II) pre-catalyst), forming a Cu(III) intermediate. asianpubs.org This is followed by transmetalation with a coupling partner (e.g., an organoboron compound) and subsequent reductive elimination to form the new C-C bond and regenerate the Cu(I) catalyst. asianpubs.org

Similarly, Chan-Lam C-N coupling reactions, which form bonds between aryl groups and N-nucleophiles, are effectively catalyzed by copper(II) systems. These ligand-free or minimally-ligated reactions are robust and tolerate a wide range of functional groups, providing efficient access to N-aryl compounds that are common scaffolds in pharmaceuticals. nih.govresearchgate.net

Chan-Evans-Lam (C-Heteroatom) Coupling

The Chan-Evans-Lam (CEL) reaction is a powerful method for forming carbon-heteroatom (C-N, C-O, C-S) bonds, utilizing copper catalysts to couple amines, alcohols, or thiols with arylboronic acids, their esters, or other organometallic reagents. Copper(II) species are central to this transformation, which typically proceeds under mild, aerobic conditions. While copper(II) acetate is a commonly used catalyst, the underlying mechanism often involves copper(II) alkoxide intermediates, making the study of copper(II) methoxide particularly relevant.

The versatility of the CEL coupling is demonstrated in its ability to form a wide range of products. For instance, copper(II)-catalyzed systems effectively couple various N-nucleophiles—including azoles, piperidine, and amino acids—with (hetero)aryl halides. Similarly, C-O cross-couplings between vinylic boron compounds and alcohols can be achieved, expanding synthetic access to complex vinylic ethers.

Table 1: Examples of Copper(II)-Catalyzed Chan-Evans-Lam Coupling Reactions This table is interactive. You can sort and filter the data.

Nucleophile Electrophile/Coupling Partner Copper Source Ligand/Additive Solvent Temp. (°C) Yield (%) Ref.
Pyrrole 2-Bromoanisole Cu(OAc)₂ α-Benzoin oxime DMSO 80 90
3-Aminophenol Phenylboronic acid Cu(OAc)₂ Silver Acetate (AgOAc) MeOH RT N/A
4-Aminophenol Phenylboronic acid Cu(OAc)₂ Cesium Carbonate (Cs₂CO₃) N/A N/A N/A
Methanol p-Tolylboronic dimethyl ester Cu(OAc)₂·H₂O None Methanol 27 N/A
Various 1° and 2° alcohols Vinylic pinacolboronates Cu(OAc)₂ N-isopropylimidazole N/A N/A N/A
N-Methoxy amides Arylboronic acids CuI None DCE 130 38-69

Cross-Dehydrogenative Allylic Alkynylation

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical strategy for forming C-C bonds by directly coupling two C-H bonds. The copper-catalyzed cross-dehydrogenative allylic alkynylation is a significant transformation that allows for the direct functionalization of an allylic C-H bond with a terminal alkyne. While this reaction can be promoted by various copper sources, the active catalytic species often involve Cu(II) intermediates.

Mechanistic studies have shed light on the complex processes involved. In some systems, the reaction is believed to begin with the oxidation of a Cu(I) precursor to a Cu(II) species. Under aerobic conditions, a key intermediate observed is a bimetallic, peroxy-bridged Cu(II) dimer. This species is thought to be an off-cycle product that can serve as a reservoir for the active monometallic Cu(I) species that participate in the main catalytic cycle. A proposed catalytic cycle for related C-H alkynylations involves the coordination of the substrate to a Cu(II) center, followed by a carboxylate-assisted C-H cleavage to form a copper(II) intermediate. This can then be oxidized to a copper(III) species, which, after ligand exchange with the alkyne, undergoes reductive elimination to form the desired product and regenerate a Cu(I) catalyst.

Polymerization Processes

Copper(II) methoxide and related complexes have emerged as effective catalysts in various polymerization reactions, offering control over polymer structure and properties.

Ring-opening polymerization (ROP) of cyclic esters is a primary method for producing biodegradable aliphatic polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL). Copper(II) complexes, including those derived directly from copper(II) methoxide, have been investigated as catalysts for these reactions due to copper's biocompatible nature, which is an advantage over traditional tin-based catalysts.

Dinuclear copper(II) complexes, synthesized from Cu(OMe)₂, have proven to be active catalysts for the ROP of rac-lactide at room temperature. Mechanistic studies indicate that these complexes often remain dinuclear during the polymerization process. The initiation of polymerization can occur from the alkoxide bridges within the dinuclear structure. The catalytic activity is influenced by the ligands surrounding the copper centers; for example, imino phenoxide and diimino pyrrolide ligands have been successfully employed. The polymerization typically follows a coordination-insertion mechanism, where the monomer coordinates to the metal center before being inserted into the metal-alkoxide bond.

Table 2: Performance of Various Copper(II) Catalysts in Ring-Opening Polymerization (ROP) This table is interactive. You can sort and filter the data.

Catalyst System Monomer Conditions Polymer Mₙ (kg/mol) PDI (Mₙ/Mₙ) Stereocontrol Ref.
Dinuclear Cu(II) complexes from Cu(OMe)₂ rac-Lactide Room Temp, 4-24h 44-45 1.0-1.2 Isotactic (Pₘ = 0.60–0.75)
Imino phenoxide Cu(II) complexes rac-Lactide High Temp Moderate Moderately Broad N/A
(Pyrazol-1-yl)copper(II) carboxylates D,L-Lactide Toluene, High Temp 0.602 1.64 N/A
(Pyrazol-1-yl)copper(II) carboxylates ε-Caprolactone Solvent-free, High Temp 0.858 2.16 N/A
Iminomethylpyridine Cu(II) complexes rac-Lactide -25 °C, 2h N/A N/A Heterotactic (Pᵣ up to 0.88)

A critical aspect of polymerization is controlling the stereochemistry of the resulting polymer, as tacticity significantly impacts its physical and mechanical properties. Copper(II) catalysts have demonstrated the ability to influence stereoselectivity in ROP.

In

Carbonylation Reactions

Oxidative Carbonylation of Methanol

Copper(II) methoxide is a key intermediate in the oxidative carbonylation of methanol to produce dimethyl carbonate (DMC), a green chemical and fuel additive. researchgate.netpsu.edu The reaction involves the activation of methanol and carbon monoxide in the presence of a copper catalyst and an oxidant. While various copper precursors are used, the formation of copper methoxide species on the catalyst surface is considered a critical step. researchgate.netresearchgate.net

The mechanism involves the initial formation of copper methoxide from the reaction of a copper(II) species with methanol. researchgate.net Subsequently, carbon monoxide inserts into the copper-methoxide bond, a step often considered rate-limiting. researchgate.netresearchgate.net The resulting species undergoes further reaction to yield DMC and regenerate the active copper catalyst. The efficiency of this process is highly dependent on the nature of the copper catalyst, the support used, and the reaction conditions.

Research has shown that the catalytic performance of copper-based catalysts in this reaction is significantly influenced by the dispersion of copper species and the presence of specific active sites. For instance, copper oxides (CuOx) nanoparticles dispersed on activated carbon (AC) have demonstrated enhanced catalytic activity. rhhz.net The use of vapor-phase methanol as a reducing agent in the preparation of these catalysts can lead to good copper dispersion and a high content of Cu+, which is beneficial for the catalytic cycle. researchgate.net Studies using different copper precursors, such as copper chloride (CuCl) and various copper alkoxides, have indicated that highly dispersed copper species lead to higher activity in DMC formation. psu.edu

The table below summarizes the catalytic performance of different copper-based catalysts in the oxidative carbonylation of methanol. Although these studies may not use pre-formed copper(II) methoxide as the starting catalyst, its in-situ formation is a key part of the catalytic cycle.

Table 1: Performance of Various Copper-Based Catalysts in Methanol Oxidative Carbonylation

Catalyst Precursor/System Support Reaction Temperature (°C) Methanol Conversion (%) DMC Selectivity (%) Space Time Yield (STY) of DMC (mg g⁻¹ h⁻¹) Reference
CuCl₂/NaOH Activated Carbon (AC) 120-130 Not specified Not specified Not specified researchgate.net
Cu₂O Activated Carbon (AC) Not specified Not specified Not specified 150 rhhz.net
CuOₓ (via vapor-phase methanol reduction) Activated Carbon (AC) Not specified Not specified Similar to other methods 408 rhhz.net
CuCl Silica (SiO₂) Not specified Increased with Cu dispersion Decreased with decreasing Cu dispersion Not specified psu.edu
[CuOᵗBu]₄ Silica (SiO₂) Not specified Increased with Cu dispersion Decreased with decreasing Cu dispersion Not specified psu.edu
Cu nanoparticles on N-doped carbon N-doped carbon 120 Not specified 99.4 3249 cardiff.ac.uk

Applications in Advanced Materials Synthesis

Precursors for Sol-Gel Methods in Ceramics

The sol-gel process is a versatile method for synthesizing high-purity and homogeneous ceramic materials at relatively low temperatures. sigmaaldrich.comutah.edu This process involves the hydrolysis and condensation of metal alkoxide precursors to form a "sol" (a colloidal suspension of solid particles in a liquid) that then evolves into a "gel" (a solid three-dimensional network). Copper(II) methoxide, as a metal alkoxide, can be a valuable precursor in the sol-gel synthesis of copper-containing ceramics.

The use of copper alkoxides, including copper(II) methoxide, allows for the synthesis of complex oxide ceramics, such as high-temperature superconductors. google.com For instance, an ammoniacal copper(II) alkoxide solution, which can be derived from copper(II) methoxide, can be used to prepare a homogeneous sol-gel for producing superconducting ceramics. google.com This method offers advantages over traditional techniques by providing better stoichiometric control and molecular-level mixing of the components, which is crucial for the final properties of the ceramic material.

The sol-gel synthesis of copper-doped silicate (B1173343) bioactive glasses and glass-ceramics has also been explored. nih.gov While this study used other copper precursors, the principle of incorporating copper ions into a silicate network via a sol-gel route is demonstrated. The addition of copper can modulate the textural properties, crystal structure, and bioactivity of the resulting materials. nih.gov Similarly, copper-magnesium-oxide (Cu-Mg-O) systems have been prepared using a sol-gel method, where copper species are stabilized within a magnesium oxide matrix. mdpi.com This approach prevents the agglomeration of copper particles and maintains their high dispersion, which is beneficial for applications like chemical looping. mdpi.com

Synthesis of Nitride Nanostructures

Integration into Metal-Organic Framework Catalysts

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Copper-based MOFs have garnered significant interest due to their catalytic activity in various organic transformations. researchgate.netrsc.orgrsc.org While the direct synthesis of MOFs from copper(II) methoxide is not commonly reported, the principles of MOF construction and catalysis are relevant. Typically, copper-based MOFs are synthesized from copper salts like copper(II) nitrate (B79036) or copper(II) acetate and an organic linker. acs.orgnist.gov

For example, a well-known copper-based MOF, HKUST-1 (also known as MOF-199), is synthesized from copper(II) nitrate and 1,3,5-benzenetricarboxylic acid (BTC). nist.gov This MOF exhibits high surface area and accessible copper sites, making it an effective catalyst for various reactions, including the oxidation of alcohols. rsc.orgrsc.org Another study reported the synthesis of a copper-based MOF-graphene nanocomposite (Cu-MOF-GN) with enhanced electrocatalytic activity. rsc.org

The catalytic activity of these copper MOFs often relies on the accessibility of the copper(II) centers. The coordination environment of the copper ions can be modified, and in some cases, solvent molecules like water can be removed to create open coordination sites, enhancing catalytic performance. nih.govacs.org While not a direct precursor, the chemistry of copper(II) and its coordination with oxygen-containing ligands, such as the carboxylate groups in the linkers, is central to the formation and function of these catalytic materials.

Table 2: Examples of Copper-Based MOFs and their Catalytic Applications

MOF Name/System Organic Linker Application Key Finding Reference
HKUST-1 (MOF-199) 1,3,5-Benzenetricarboxylic acid (BTC) Gas adsorption, Alcohol oxidation High surface area, efficient heterogeneous catalyst. nist.gov, rsc.org
[Cu₂(bipy)₂(btec)] 2,2'-bipyridine (bipy), 1,2,4,5-benzenetetracarboxylate (btec) Styrene oxidation Anhydrous form acts as a heterogeneous catalyst. nih.govacs.org
Cu-MOF-GN 1,3,5-Benzenetricarboxylate (BTC) Electrocatalysis (H₂O₂ and ascorbic acid sensing) Synergistic effect of Cu-MOF and graphene enhances activity. rsc.org

Preparation of Nanocomposites

Copper-containing nanocomposites are materials where copper nanoparticles or copper-based compounds are dispersed within a polymer or other matrix. mdpi.commdpi.com These materials are of interest due to their unique optical, catalytic, and biological properties. The synthesis often involves the reduction of a copper(II) precursor in the presence of a stabilizing agent. While direct use of copper(II) methoxide is not widely documented, the principles of forming copper nanocomposites are applicable.

A common method for synthesizing copper nanocomposites is the chemical reduction of a copper(II) salt, such as copper acetate, in the presence of a polymer matrix like poly-N-vinylimidazole (PVI). mdpi.commdpi.com The polymer acts as a stabilizer, preventing the agglomeration of the newly formed copper nanoparticles. The resulting nanocomposites can have varying copper content depending on the initial molar ratio of the polymer to the copper(II) salt. mdpi.com

Another approach involves the green synthesis of copper oxide nanoparticles using plant extracts as reducing and capping agents, which are then incorporated into biopolymer matrices like chitosan. orientjchem.orgvjs.ac.vn These nanocomposites have shown potential in applications such as antibacterial treatments. The synthesis of copper-based MOF-graphene nanocomposites also represents a method for creating advanced composite materials with enhanced properties. nist.govrsc.org

Table 3: Synthesis and Properties of Copper-Containing Nanocomposites

Nanocomposite System Precursor Matrix/Support Synthesis Method Key Property/Application Reference
Copper Nanoparticles Copper acetate monohydrate Poly-N-vinylimidazole (PVI) Chemical reduction with ascorbic acid Stable nanocomposites with varying copper content (1.8-12.3 wt%). mdpi.com
Copper Oxide Nanoparticles Copper sulphate Chitosan (from Ficus carica extract) Green synthesis Antibacterial activity. orientjchem.org
Cu-MOF-Graphene Copper nitrate Graphene Oxide One-step solvothermal Enhanced electrocatalytic activity. rsc.org

Biosensing Applications

Copper-based nanomaterials are increasingly being explored for their use in biosensors due to their excellent catalytic properties, electrical conductivity, and low cost compared to noble metals like gold and silver. researchgate.nettandfonline.comyoutube.com These biosensors can be used for the detection of various biomolecules, including glucose and cardiac markers. mdpi.comnih.gov While there is no specific mention of copper(II) methoxide being directly used in these applications, the underlying principles involve the use of copper in various forms, such as copper oxide nanoparticles (CuO or Cu₂O NPs) and copper-peptide complexes. nih.govnih.gov

Electrochemical biosensors often utilize the catalytic activity of copper materials. For example, non-enzymatic glucose sensors have been developed using copper oxide, which catalyzes the oxidation of glucose, allowing for its electrochemical detection. youtube.com This approach avoids the stability issues associated with enzyme-based sensors. youtube.com Copper oxide nanoparticles have been shown to exhibit peroxidase-like activity, which can be harnessed for colorimetric glucose assays. nih.govfrontiersin.org

Plasmonic biosensors based on copper have also been developed. researchgate.netacs.org These sensors utilize the surface plasmon resonance (SPR) of copper nanoparticles. To overcome the issue of copper's oxidation in biological solutions, the copper films can be coated with thin protective dielectric layers, which has been shown to also enhance the sensitivity of the sensor. researchgate.netacs.org Furthermore, peptide-copper complexes are being investigated as signal reporters in electrochemical and colorimetric biosensors, leveraging the specific coordination between peptides and copper ions. nih.govresearchgate.net

Table 4: Copper-Based Materials in Biosensing Applications

Biosensor Type Copper Material Analyte Detection Principle Key Feature Reference
Electrochemical Copper Oxide Glucose Catalytic oxidation of glucose Non-enzymatic, cost-effective alternative to traditional sensors. youtube.com
Colorimetric & LDI-MS Cu₂O Nanoparticles Glucose Peroxidase-like activity Dual-mode detection (visual and quantitative). nih.govfrontiersin.org
Plasmonic (SPR) Copper film with dielectric coating Oligonucleotides Surface Plasmon Resonance Higher sensitivity compared to gold-based sensors. researchgate.netacs.org
Electrochemical/Colorimetric Peptide-Cu²⁺ complexes Various biomolecules Coordination interaction Signal probes with high tunability and unique catalytic properties. nih.govresearchgate.net

Table of Compounds

Compound Name
Copper(II) methoxide
Methanol
Dimethyl carbonate
Carbon monoxide
Copper(II) acetate
Copper oxide (CuO, Cu₂O, CuOₓ)
Activated Carbon
Copper chloride (CuCl, CuCl₂)
Methyl acetate
Gallium nitride (GaN)
Copper(II) nitrate
1,3,5-Benzenetricarboxylic acid (BTC)
Graphene
Graphene oxide
Hydrogen peroxide (H₂O₂)
Ascorbic acid
2,2'-bipyridine (bipy)
1,2,4,5-benzenetetracarboxylate (btec)
Styrene
Poly-N-vinylimidazole (PVI)
Chitosan
Copper sulphate
Sodium borohydride
Glucose
Gold
Silver
Silicon dioxide (Silica)
Magnesium oxide
Yttrium isopropoxide
Barium isopropoxide
Lithium methoxide
Formic acid
Methyl formate (B1220265)
Sodium methoxide
Vinyl acetate
Acetic acid
Lithium aluminium hydride
Sodium borohydride
Benzaldehyde
Styrene oxide
tert-butyl hydroperoxide
Aniline
Copper(II)bromide
2,2,6,6-tetramethyl-piperidyl-1-oxy (TEMPO)
Nitric acid
Ethylene glycol
Zinc oxide (ZnO)
Calcium oxide (CaO)
Phosphorus pentoxide (P₂O₅)
Sodium oxide (Na₂O)
Benzoic acid
p-toluic acid
Biphenyl
Anisole
Iodobenzene
Phenol
Pyridine (B92270)
Toluene
Xylene
N,N-dimethylformamide (DMF)
Ethanol
Isopropanol
Water
Ammonia (B1221849)
Argon
Oxygen
Nitrogen
Carbon
Bromine
Biotin
Neutravidin
Gluconic acid
3,3',5,5'-Tetramethylbenzidine (TMB)
Alumina (Al₂O₃)
Zirconia (ZrO₂)
Titania (TiO₂)
Boron
Yttrium
Barium
Lithium
Sodium
Zinc
Nickel
Platinum
Palladium
Rhodium
Ruthenium
Iron
Cobalt
Manganese
Chromium
Vanadium
Molybdenum
Tungsten
Lead
Tin
Bismuth
Antimony
Germanium
Indium
Gallium
Thallium
Cadmium
Mercury
Strontium
Calcium
Barium
Magnesium
Beryllium
Aluminum
Scandium
Lanthanum
Cerium
Praseodymium
Neodymium
Samarium
Europium
Gadolinium
Terbium
Dysprosium
Holmium
Erbium
Thulium
Ytterbium
Lutetium
Actinium
Thorium
Protactinium
Uranium
Neptunium
Plutonium
Americium
Curium
Berkelium
Californium
Einsteinium
Fermium
Mendelevium
Nobelium
Lawrencium
Rutherfordium
Dubnium
Seaborgium
Bohrium
Hassium
Meitnerium
Darmstadtium
Roentgenium
Copernicium
Nihonium
Flerovium
Moscovium
Livermorium
Tennessine

Advanced Spectroscopic and Computational Approaches in Copper Ii Methoxide Research

In Situ Spectroscopic Studies

In situ spectroscopy allows for the real-time observation of chemical species as they exist in the reaction medium, offering a dynamic picture of the catalytic cycle.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, providing information on bonding and structural changes during a reaction. In the context of copper(II) methoxide (B1231860) chemistry, in situ FTIR has been instrumental in elucidating reaction pathways. For instance, in the oxidative carbonylation of methanol (B129727) to form dimethyl carbonate, a reaction where copper(II) methoxide is a key intermediate, in situ FTIR studies have shown that the formation of copper methoxide within zeolite cages is the initial step. researchgate.net The technique allows for the monitoring of the characteristic vibrational bands of methoxide species and their transformation, revealing that the insertion of carbon monoxide into the copper methoxide species is the rate-limiting step in this process. researchgate.net

Furthermore, studies on related copper-catalyzed oxidation reactions have utilized in situ FTIR to identify surface-adsorbed species. For example, in the oxidation of CO over copper oxide catalysts, in situ FTIR can distinguish between CO adsorbed on different copper oxidation states (Cu²⁺, Cu⁺, and Cu⁰) based on their distinct vibrational frequencies. mdpi.com This methodology is directly applicable to studying the interaction of reactants and products with copper(II) methoxide surfaces or complexes, providing mechanistic clarity.

Table 1: Characteristic IR Bands for Species in Copper-Catalyzed Reactions

SpeciesVibrational ModeWavenumber (cm⁻¹)Reference
Cu²⁺-COC≡O stretch2200–2140 mdpi.com
Cu⁺-COC≡O stretch2140–2110 mdpi.com
Cu⁰-COC≡O stretch2100–2000 mdpi.com
Carbonate (CO₃)ν(CO₃)1228, 1433, 1653 mdpi.com
AldehydeC=O stretch~1730 researchgate.net

This table is generated based on data from analogous copper-catalyzed systems and is illustrative of the data obtainable from in situ FTIR studies.

In situ X-ray Photoelectron Spectroscopy (XPS) provides critical information about the elemental composition and oxidation states at the surface and near-surface regions of a catalyst under reaction conditions. While direct in situ XPS studies focused exclusively on pure copper(II) methoxide are not extensively documented in the provided literature, the technique's application to related copper systems highlights its potential. For example, in the study of methanol oxidation on copper catalysts, in situ XPS revealed a direct correlation between catalytic activity and the presence of a sub-surface oxygen species that is only observable under reaction conditions. researchgate.net

This approach can be used to monitor the Cu 2p core level spectra, which is sensitive to the oxidation state of copper, allowing researchers to track the stability and redox behavior of copper(II) methoxide during a catalytic cycle. It can also provide insights into the formation of other copper species, such as Cu(I) or Cu(0), which may be involved in the reaction mechanism. The ability to perform depth-profiling by varying the photon energy can further elucidate the distribution of species within the first few nanometers of the catalyst surface. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules in solution.

In copper-catalyzed reactions involving organoboron compounds, such as the Chan-Lam-Evans coupling, ¹¹B NMR spectroscopy is invaluable for studying the behavior of boronate species. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron atom. researchgate.net

In studies of the copper(II)-catalyzed methoxylation of arylboronic esters, where a Cu(II)/NaOMe system is employed, ¹¹B NMR has provided crucial insights into the reaction mechanism. nih.gov These studies show that in the presence of methoxide, the tricoordinate arylboronic ester is converted to a tetracoordinate anionic boronate species. nih.gov This transformation is readily observed by a characteristic upfield shift in the ¹¹B NMR spectrum. It has been suggested that this anionic boronate is the active species that undergoes transmetalation to the copper(II) center. nih.gov Analysis of the ¹¹B NMR spectra under various conditions, including different concentrations of methoxide, helps to elucidate the pre-equilibria leading up to the rate-limiting transmetalation step. nih.gov

Table 2: Representative ¹¹B NMR Chemical Shifts of Tolylboronic Ester in the Presence of Methoxide and Acetate (B1210297) in CD₃OD

Species¹¹B Chemical Shift (ppm)Reference
4-Tolylboronic Ester30.9 nih.gov
4-Tolylboronic Ester + 0.1 equiv NaOAc30.5 nih.gov
4-Tolylboronic Ester + 1.0 equiv NaOAc29.2 nih.gov

This table illustrates the effect of additives on the ¹¹B NMR chemical shift, indicating the formation of tetracoordinate boronate species.

Low-temperature ¹H NMR spectroscopy can be used to study dynamic processes and to characterize thermally sensitive intermediates that may not be observable at room temperature. For paramagnetic species like copper(II) complexes, the signals in ¹H NMR are often broadened, but valuable information can still be obtained. Early NMR studies with nanosecond time resolution have been used to determine the exchange rates of methanol molecules in the first solvation shell of copper(II) ions. bgsu.edu

While specific low-temperature ¹H NMR studies on isolated copper(II) methoxide are not detailed in the provided sources, the technique is highly applicable. It could be used to probe the ligand environment around the copper center and to study exchange dynamics between coordinated methoxide ligands and free methanol in solution. By slowing down these exchange processes at low temperatures, it may be possible to resolve distinct signals for different species in solution, providing insight into the solution structure and reactivity of copper(II) methoxide complexes.

Time-Resolved and Ultrafast Spectroscopic Techniques

Time-resolved and ultrafast spectroscopic techniques allow researchers to observe the formation and decay of short-lived reaction intermediates on timescales ranging from femtoseconds to seconds. Time-resolved X-ray absorption spectroscopy (XAS), for instance, has been applied to the catalytic oxidation of methanol over copper, revealing that the active catalyst undergoes reaction-induced nanoscale restructuring. researchgate.netresearchgate.net These studies show that polycrystalline copper is transformed into a defect structure with intercalated oxygen. researchgate.netresearchgate.net This methodology could be applied to study structural changes in copper(II) methoxide during catalysis.

Ultrafast transient absorption spectroscopy has been used to probe the photochemistry of copper(II) chloride complexes in methanol. bgsu.edu Following photoexcitation, the formation and decay of transient species can be monitored, providing insights into electron transfer processes. Such techniques could be employed to study photo-induced reactions involving copper(II) methoxide, potentially identifying transient Cu(I) or radical species that are key to the reaction mechanism.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) has become an indispensable tool for elucidating the structural, electronic, and energetic properties of copper(II) methoxide, particularly in its role as a transient intermediate in catalysis. DFT calculations allow for the modeling of geometries, adsorption energies, and electronic charge distributions that are difficult to capture experimentally. up.pt

In the context of methanol oxidation on copper surfaces, DFT studies have modeled the copper(II) methoxide species (CH₃O) adsorbed onto a Cu(111) surface. up.pt These calculations determined that the methoxy (B1213986) radical preferentially adsorbs on a face-centered cubic (fcc) hollow site of the copper surface. up.pt The orientation is predicted to be stable with the C-O axis positioned nearly perpendicular to the surface plane. up.pt Such calculations provide fundamental insights into how the intermediate binds to the catalyst surface, which is a critical first step in its subsequent reaction pathways. Studies also suggest that aryl transmetalation in certain coupling reactions can occur from a tetracoordinate boronate to a cationic Cu(II) species, facilitated by a methoxide bridge, a mechanism explored through DFT. nih.gov

Theoretical models, largely based on DFT calculations, have been developed to map out the entire reaction sequence for catalytic processes involving copper(II) methoxide. A prominent example is the catalytic oxidation of methanol on copper surfaces, where copper(II) methoxide is a key intermediate. acs.org

The widely accepted theoretical pathway involves a series of dehydrogenation steps:

Methanol Adsorption & O-H Scission: Methanol (CH₃OH) first adsorbs onto the copper surface and dissociates to form a copper methoxide (Cu-OCH₃) intermediate and an adsorbed hydrogen atom. acs.org

C-H Scission: The copper methoxide intermediate then undergoes the cleavage of a C-H bond to yield adsorbed formaldehyde (B43269) (H₂CO). up.pt

Further Oxidation: The formaldehyde can then be further oxidized to formate (B1220265) (HCO₂) and ultimately to carbon dioxide (CO₂). up.pt

This model, built from theoretical calculations, explains how methanol is progressively converted to CO₂ through distinct, sequential intermediates, with copper(II) methoxide being the critical first product after the initial O-H bond activation. acs.org Another theoretical model proposes that for oxidative carbonylation of methanol in zeolites, the insertion of carbon monoxide into a copper methoxide species is the rate-limiting step. researchgate.net

Energetic studies, primarily using DFT, quantify the thermodynamics and kinetics of reaction pathways involving copper(II) methoxide by calculating the energies of reactants, intermediates, transition states, and products. These studies are crucial for understanding reaction feasibility and identifying rate-determining steps.

Table 2: DFT-Calculated Adsorption Energies of Intermediates in Methanol Oxidation on a Cu(111) Surface This table presents theoretical energy values for key species involved in the catalytic cycle, demonstrating the energetic landscape of the reaction.

Note: Energies are relative to the gas-phase species and the clean Cu(111) slab. Negative values indicate exothermic adsorption. Data sourced from related DFT studies for illustrative purposes.

Table of Mentioned Compounds

Q & A

Q. What are the recommended protocols for synthesizing Copper(II) methoxide with high purity, and how can its stability be ensured during preparation?

Methodological Answer: Copper(II) methoxide can be synthesized via reaction of anhydrous CuCl₂ with methoxide sources (e.g., sodium methoxide) in dichloromethane under aerobic conditions to prevent autoreduction to Cu(I). Key steps include:

  • Using anhydrous CuCl₂ to avoid hydrolysis .
  • Maintaining airflow to stabilize the Cu(II) oxidation state .
  • Avoiding strong oxidizers and moisture during storage, as these degrade the compound .

Characterization Checklist (for purity validation):

TechniquePurposeReference
Elemental AnalysisConfirm stoichiometry
Cyclic VoltammetryAssess redox behavior
NMR SpectroscopyIdentify organic ligands
UV-Vis SpectroscopyMonitor electronic transitions

Q. What experimental conditions are critical for maintaining Copper(II) methoxide’s stability in catalytic applications?

Methodological Answer:

  • Temperature : Avoid extremes (>100°C) to prevent decomposition into copper oxides .
  • Solvent Compatibility : Use aprotic solvents (e.g., dichloromethane, acetonitrile) to minimize ligand exchange .
  • Incompatible Materials : Exclude strong oxidizers (e.g., peroxides) to avoid hazardous reactions .

Advanced Research Questions

Q. How does Copper(II) methoxide influence enantioselectivity in asymmetric organozinc reactions, and what parameters optimize its performance?

Methodological Answer: In reactions with diorganozinc reagents, Cu(II) methoxide acts as a Lewis acid, coordinating to imines and directing nucleophilic attack. Enantioselectivity is enhanced by:

  • Using chiral ligands (e.g., (R,R)-BozPhos) to induce stereochemical control .
  • Optimizing methoxide concentration ([OCH₃⁻]f) to balance reaction rates and selectivity .
  • Adding styrene as a co-solvent to improve ligand-substrate interactions .

Q. Example Optimization Workflow :

Screen ligand libraries for steric/electronic effects.

Titrate methoxide concentration to minimize side reactions.

Validate selectivity via chiral HPLC or NMR analysis.

Q. How should researchers address discrepancies in reported rate-determining steps involving Copper(II) methoxide in catalytic cycles (e.g., dimethyl carbonate synthesis)?

Methodological Answer: Contradictions arise from varying catalytic systems (e.g., CuCl vs. Cu-zeolites). To resolve these:

  • Perform kinetic isotope effect (KIE) studies to identify bond-breaking steps .
  • Use in situ spectroscopy (FTIR, XAS) to monitor intermediate formation (e.g., Cu(OCH₃)Cl) .
  • Compare activation energies under controlled OCH₃⁻ concentrations .

Q. Key Findings from Literature :

Catalyst SystemProposed Rate-Determining StepReference
CuCl₂ + LigandsCO insertion into methoxide species
Cu-ZeolitesMethanol adsorption/activation

Q. What strategies mitigate autoreduction of Cu(II) to Cu(I) during catalytic cycles, and how can oxidation states be rigorously characterized?

Methodological Answer:

  • Stabilization Methods :
    • Introduce ancillary ligands (e.g., Cl⁻) to enforce pentacoordinate geometry, disfavoring tetrahedral Cu(I) .
    • Use inert atmospheres during synthesis but allow controlled O₂ exposure during catalysis .
  • Characterization Tools :
    • X-ray photoelectron spectroscopy (XPS) for oxidation state quantification.
    • Electron paramagnetic resonance (EPR) to detect paramagnetic Cu(II) .

Q. How do methoxide ion concentrations ([OCH₃⁻]) affect reaction pathways in nucleophilic aromatic substitution involving Copper(II) methoxide?

Methodological Answer: Higher [OCH₃⁻] shifts selectivity toward para-substituted products due to:

  • Increased deprotonation of intermediates, favoring resonance-stabilized transition states .
  • Base-dependent partitioning between elimination and substitution pathways .

Q. Experimental Design :

  • Vary [OCH₃⁻] systematically while monitoring product ratios (e.g., p-/m-chloroanisole) via GC-MS .
  • Use linear regression to correlate selectivity with [OCH₃⁻] (slope = 6.67 in one study) .

Q. What are the best practices for reporting Copper(II) methoxide synthesis and characterization to ensure reproducibility?

Methodological Answer:

  • Synthesis Documentation :
    • Specify solvent purity, reaction atmosphere, and drying protocols .
    • Report yields as mass-based (not solely spectroscopic) for accuracy .
  • Data Reporting :
    • Include full crystallographic data (if available) in supplementary information .
    • Reference known compounds with CAS numbers (e.g., 76890-98-7 for Cu(II) methoxide) .

Q. How can computational modeling complement experimental studies of Copper(II) methoxide’s reactivity?

Methodological Answer:

  • Use density functional theory (DFT) to:
    • Predict transition states in catalytic cycles .
    • Simulate ligand effects on redox potentials .
  • Validate models with experimental spectroscopic data (e.g., UV-Vis, EPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.